4-Aminophenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEWAUGPAQPMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061609 | |
| Record name | 4-Aminophenylacetic acid | |
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Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Tan powder; [Alfa Aesar MSDS] | |
| Record name | p-Aminophenylacetic acid | |
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CAS No. |
1197-55-3 | |
| Record name | 4-Aminophenylacetic acid | |
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| Record name | p-Aminophenylacetic acid | |
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| Record name | 4-Aminophenylacetic acid | |
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| Record name | Benzeneacetic acid, 4-amino- | |
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| Record name | 4-Aminophenylacetic acid | |
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| Record name | 4-aminophenylacetic acid | |
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| Record name | 4-Aminophenylacetic acid | |
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Foundational & Exploratory
4-Aminophenylacetic Acid: A Fundamental Properties Guide for Scientific Professionals
An In-depth Technical Guide on Core Properties, Experimental Protocols, and Biological Interactions
This whitepaper provides a comprehensive overview of the fundamental properties of 4-Aminophenylacetic acid (4-APAA), a compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder.[1] It is an amino acid derivative containing both an amino group and a carboxylic acid group, which contribute to its polarity and solubility characteristics.[1] The compound is relatively stable under standard storage conditions.[1]
Identifiers and General Properties
The following table summarizes the key identifiers and general properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 2-(4-aminophenyl)acetic acid | [2][3] |
| Synonyms | p-Aminophenylacetic acid, 4-APAA | [2][3] |
| CAS Number | 1197-55-3 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Physical State | Solid at room temperature | [1] |
Physicochemical Data
Quantitative physicochemical data for this compound are presented below, offering key insights for experimental design and formulation.
| Property | Value | Reference |
| Melting Point | 201 °C (decomposes) | [4][5] |
| Boiling Point | 344.00 °C (estimated) | [6] |
| Density | 1.2390 g/cm³ | [1] |
| pKa₁ | 3.60 | [4] |
| pKa₂ | 5.26 | [4] |
| Water Solubility | Very soluble | [3][4] |
| Organic Solvent Solubility | Soluble in alcohols and alkalis; limited solubility in non-polar organic solvents. | [1][7] |
| LogP (o/w) | 0.220 (estimated) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.48 | s | -CH₂- | |
| ~6.63 | d | Ar-H (ortho to -NH₂) | |
| ~7.06 | d | Ar-H (ortho to -CH₂COOH) | |
| Variable | br s | -NH₂ | |
| Variable | br s | -COOH |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| ~40 | -CH₂- | |
| ~115 | Ar-C (ortho to -NH₂) | |
| ~125 | Ar-C (quaternary) | |
| ~130 | Ar-C (ortho to -CH₂COOH) | |
| ~145 | Ar-C (para to -CH₂COOH) | |
| ~175 | -COOH |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine) |
| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1620-1580 | Medium | N-H bend (amine) / C=C stretch (aromatic) |
| 1520-1480 | Medium | C=C stretch (aromatic) |
| ~1300 | Medium | C-N stretch (aromatic amine) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 106 | High | [M - COOH]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Biological Activity and Applications
This compound is recognized for its biological activities, primarily as a competitive inhibitor of the epithelial peptide transporter PepT1.[3][8] PepT1 is crucial for the absorption of di- and tripeptides from the small intestine. By inhibiting this transporter, 4-APAA can influence the uptake of various peptide-based drugs and nutrients. This property makes it a valuable tool in studying peptide transport mechanisms and a potential lead for modulating drug absorption.
Furthermore, 4-APAA serves as a precursor in the synthesis of other pharmacologically active compounds, including anti-inflammatory agents and derivatives with antimicrobial activity.[1][3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the reduction of 4-nitrophenylacetic acid.
Materials:
-
4-nitrophenylacetic acid
-
Iron powder
-
Acetic acid
-
Sodium carbonate
-
Water
Procedure:
-
In a suitable reactor, combine water, 4-nitrophenylacetic acid, and acetic acid.
-
Stir the mixture and heat to 90-95°C.
-
Add iron powder in portions to the heated mixture.
-
Maintain the reaction under reflux for 2 hours.
-
After the reaction is complete, cool the mixture to 40-50°C.
-
Neutralize the mixture with a sodium carbonate solution to a pH of 9.
-
Filter the mixture to remove solid byproducts.
-
Neutralize the filtrate with acetic acid to a pH of 4, which will cause the this compound to precipitate.
-
Collect the precipitated product by filtration and dry.
This procedure typically yields this compound with a purity of around 95%.[3]
Characterization Protocol
Objective: To confirm the identity and purity of synthesized this compound.
Methods:
-
Melting Point Determination: Use a standard melting point apparatus to determine the melting point of the synthesized crystals. Compare the observed melting point with the literature value (201 °C with decomposition).[4][5]
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product using a KBr pellet or ATR accessory. Compare the spectrum with the characteristic peaks listed in Table 2.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): Develop an appropriate HPLC method to assess the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of trifluoroacetic acid) can be used.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Workflow
Caption: General workflow for the characterization of 4-APAA.
Inhibition of PepT1 Transporter
Caption: Mechanism of PepT1 inhibition by this compound.
References
- 1. Pharma information Zone: Flow chart of chemical synthesis [pharmainformationzone.blogspot.com]
- 2. This compound(1197-55-3) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Material Synthesis Process Diagram | EdrawMax Templates [edrawmax.com]
- 8. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to 4-Aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Aminophenylacetic acid (4-APAA), a compound of significant interest in pharmaceutical research and development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its biological activities, including its role as a competitive inhibitor of the epithelial peptide transporter PepT1.
Core Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.
| Property | Value |
| CAS Number | 1197-55-3 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [2][3] |
| Melting Point | 201 °C (decomposes)[4] |
| Boiling Point | 409.90 °C[1] |
| Density | 1.2390 g/cm³[1] |
| Water Solubility | Very soluble[4] |
| Appearance | White to pale yellow crystalline powder[1] |
| pKa | pK₁: 3.60; pK₂: 5.26 (at 20°C) |
Spectral Data Summary
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features and References |
| ¹H NMR | Spectra are available and provide characteristic peaks for the aromatic and aliphatic protons.[2][5] |
| ¹³C NMR | Available spectra show distinct signals for the eight carbon atoms in the molecule. |
| Infrared (IR) | FTIR spectra, typically obtained using a KBr wafer, show characteristic absorption bands for the amine, carboxylic acid, and aromatic functional groups.[2] |
| Mass Spectrometry (MS) | GC-MS data indicate a molecular ion peak corresponding to the molecular weight of the compound.[2] |
Experimental Protocols
Synthesis of this compound via Reduction of 4-Nitrophenylacetic Acid
A common and efficient method for the preparation of this compound is the reduction of 4-nitrophenylacetic acid.[4]
Materials:
-
4-Nitrophenylacetic acid
-
Iron powder
-
Acetic acid
-
Sodium carbonate
-
Water
-
Reactor with stirring and heating capabilities
-
Filtration apparatus
Procedure:
-
In a suitable reactor, add water, 4-nitrophenylacetic acid, and acetic acid.
-
Stir the mixture and heat it to a temperature of 90-95°C.
-
Gradually add iron powder in portions to the heated mixture.
-
Maintain the reaction under reflux for a period of 2 hours.
-
After the reaction is complete, cool the mixture to 40-50°C.
-
Neutralize the mixture with a sodium carbonate solution to a pH of 9.
-
Filter the mixture to remove solid byproducts.
-
Take the filtrate and further neutralize it with acetic acid to a pH of 4. This will cause the precipitation of this compound.
-
Collect the precipitated product by filtration. This method can yield up to 95% of the desired product.[4]
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a general protocol for the analysis of this compound and its related compounds by reverse-phase HPLC. This method can be adapted for purity assessment and quantitative analysis.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition may need to be optimized. For MS compatibility, a volatile buffer like formic acid should be used.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV detector at a wavelength of 254 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The concentration of this compound in the sample can be determined by comparing the peak area with that of the standard solutions.
Biological Activity and Applications in Drug Development
This compound serves as a versatile building block in medicinal chemistry and exhibits notable biological activities.
Inhibition of the PepT1 Transporter
This compound is recognized as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[4][6] PepT1 is responsible for the uptake of di- and tripeptides from the diet in the intestine. By competitively binding to the transporter, 4-APAA can inhibit the transport of other substrates. This property makes it a valuable tool for studying the function and mechanism of PepT1.
Precursor for Drug Synthesis and Antimicrobial Activity
4-APAA is a precursor in the synthesis of various pharmaceutical compounds.[4] It is a key intermediate for the synthesis of 4-acetylaminophenylacetic acid (Actarit), a drug used in the treatment of rheumatoid arthritis.[4] Furthermore, derivatives of this compound have been synthesized and investigated for their antimicrobial properties, showing promising results against various microorganisms.[4] The parent compound itself has been noted to possess tuberculostatic activity.[4]
Conclusion
This compound is a compound with significant utility in the fields of medicinal chemistry and drug development. Its role as a competitive inhibitor of the PepT1 transporter provides a valuable tool for physiological and pharmacological research. Moreover, its application as a synthetic precursor for anti-inflammatory and antimicrobial agents underscores its importance in the development of new therapeutics. The protocols and data presented in this guide are intended to support researchers and scientists in their work with this versatile molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 对氨基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 1197-55-3 [chemicalbook.com]
- 5. This compound(1197-55-3) 1H NMR [m.chemicalbook.com]
- 6. This compound CAS#: 1197-55-3 [m.chemicalbook.com]
The Solubility Profile of 4-Aminophenylacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-aminophenylacetic acid in a range of common organic solvents. The data presented is critical for process development, formulation design, and purification strategies in the pharmaceutical and chemical industries. This document summarizes quantitative solubility data, details the experimental methodologies for its determination, and provides a visual representation of the experimental workflow.
Core Data: Solubility of this compound
The solubility of this compound is influenced by the polarity of the solvent and the temperature. Due to its polar nature, stemming from the carboxylic acid and amino functional groups, it exhibits higher solubility in polar solvents.[1] Conversely, its solubility is limited in non-polar organic solvents.[1] The pH of the medium also plays a crucial role in its solubility.[1]
The following table summarizes the mole fraction solubility of this compound in several organic solvents at various temperatures, as determined by Gracin and Rasmuson (2002).
| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |
| Methanol | 16 | 68.6 |
| 20 | 80.8 | |
| 25 | 100.3 | |
| 30 | 122.9 | |
| Ethanol | 16 | 28.5 |
| 20 | 34.4 | |
| 25 | 44.5 | |
| 30 | 56.4 | |
| 2-Propanol | 16 | 12.3 |
| 20 | 14.9 | |
| 25 | 19.3 | |
| 30 | 24.8 | |
| Acetone | 16 | 1.9 |
| 20 | 2.4 | |
| 25 | 3.2 | |
| 30 | 4.3 | |
| 4-Methyl-2-pentanone | 20 | 0.3 |
| Ethyl acetate | 20 | 0.4 |
| Chloroform | 20 | < 0.1 |
| Toluene | 20 | < 0.1 |
Data sourced from Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.
It is noteworthy that while some sources describe this compound as "very soluble in water," the study by Gracin and Rasmuson indicates that its solubility in water was below the accurate determination limit of their method, suggesting low solubility under the tested conditions.[2][3][4][5]
Experimental Protocols
The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental procedure. The data presented in this guide was obtained using a gravimetric shake-flask method. Below is a detailed description of a typical protocol for such a measurement.
Isothermal Shake-Flask Method for Solubility Determination
This method involves equilibrating a suspension of the solid solute in the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.
1. Materials and Apparatus:
-
This compound (solid)
-
Solvent of interest
-
Temperature-controlled water bath or incubator with shaking capabilities
-
Sealed glass vials or flasks
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Oven for drying
2. Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known mass of the solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.
-
Equilibration: The vials are placed in a temperature-controlled shaker bath and agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the necessary equilibration time.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the temperature bath for several hours (e.g., at least 4 hours) to allow the excess solid to settle.
-
Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to prevent precipitation or dissolution during sampling. The syringe is fitted with a filter to remove any suspended solid particles.
-
Gravimetric Analysis: The withdrawn sample is transferred to a pre-weighed vial. The mass of the vial with the solution is recorded. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute). After complete evaporation of the solvent, the vial containing the solid residue is weighed again. The mass of the dissolved solute and the mass of the solvent in the sample are then calculated.
-
Solubility Calculation: The solubility is expressed as the mass of the solute per mass of the solvent (e.g., g/kg of solvent) or in other units such as mole fraction.
3. Alternative Analytical Techniques: While the gravimetric method is straightforward, other analytical techniques can be used to determine the concentration of the solute in the saturated solution, especially for more complex mixtures or when higher sensitivity is required. These methods include:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. A calibration curve is first established using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: This method can be used if the solute has a chromophore that absorbs light in the UV-Vis spectrum. A calibration curve based on Beer-Lambert's law is required.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isothermal shake-flask method of solubility determination.
References
Preliminary Biological Screening of 4-Aminophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminophenylacetic acid (4-APAA) is a compound of interest in medicinal chemistry, serving as a precursor in the synthesis of various biologically active molecules. While numerous studies have explored the therapeutic potential of its derivatives, a comprehensive preliminary biological screening of the parent compound is essential to understand its intrinsic bioactivity. This technical guide outlines the experimental protocols and data presentation framework for a systematic preliminary biological screening of 4-APAA, focusing on its potential antimicrobial, anti-inflammatory, and anticancer activities. The guide also visualizes key experimental workflows and relevant signaling pathways to provide a clear and structured approach for researchers.
Introduction
This compound (H₂NC₆H₄CH₂CO₂H) is a versatile chemical intermediate. It is a known precursor to the anti-rheumatoid arthritis drug, Actarit, and has been noted for its tuberculostatic and fibrinolysis-inhibiting properties. Furthermore, derivatives of 4-APAA have demonstrated promising antimicrobial activities against a range of pathogens[1][2]. Structurally related aminophenol and aminophenoxy compounds have also been investigated for their potential as anticancer agents[3][4]. This guide provides a framework for the initial biological evaluation of the core molecule, this compound.
Antimicrobial Screening
The evaluation of the antimicrobial properties of 4-APAA is a critical first step in its biological screening. The following protocols are recommended for determining its activity against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of 4-APAA Stock Solution: Prepare a stock solution of 4-APAA in a suitable solvent (e.g., DMSO or sterile distilled water) and sterilize by filtration.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the 4-APAA stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without 4-APAA) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of 4-APAA at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity
| Microorganism | Gram Stain | Type | Minimum Inhibitory Concentration (MIC) of 4-APAA (µg/mL) |
| Staphylococcus aureus | Gram-positive | Bacterium | Data not available |
| Escherichia coli | Gram-negative | Bacterium | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Bacterium | Data not available |
| Candida albicans | N/A | Fungus | Data not available |
Visualization: Antimicrobial Screening Workflow
Anti-inflammatory Screening
The potential anti-inflammatory properties of 4-APAA can be assessed through its ability to inhibit key inflammatory mediators.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 4-APAA for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. Measure the absorbance at 540 nm.
-
Cell Viability: Assess the cytotoxicity of 4-APAA on the RAW 264.7 cells using the MTT assay to ensure that the observed NO inhibition is not due to cell death.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value (the concentration of 4-APAA that inhibits 50% of NO production).
Data Presentation: Anti-inflammatory Activity
The results of the in vitro anti-inflammatory assays should be presented in a tabular format. Table 2 serves as a template for organizing the IC50 values.
| Assay | Cell Line | IC50 of 4-APAA (µM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Data not available |
| Cyclooxygenase-2 (COX-2) Inhibition | (e.g., Human whole blood) | Data not available |
Visualization: Anti-inflammatory Screening Workflow
Anticancer Screening
The cytotoxic potential of 4-APAA against various cancer cell lines is a key component of its preliminary biological screening.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)
-
Appropriate cell culture medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-APAA and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of 4-APAA that causes 50% inhibition of cell growth).
Data Presentation: Anticancer Activity
The cytotoxic effects of 4-APAA on different cancer cell lines should be summarized as IC50 values in a table. Table 3 provides a template for this data.
| Cell Line | Cancer Type | IC50 of 4-APAA (µM) |
| HeLa | Cervical Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
Visualization: Anticancer Screening Workflow
Potential Signaling Pathways for Further Investigation
Based on the known biological activities of structurally related compounds, the following signaling pathways are proposed as potential targets for 4-APAA and warrant further investigation to elucidate its mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and cancer.
Conclusion
This technical guide provides a comprehensive framework for conducting a preliminary biological screening of this compound. By following the detailed experimental protocols for antimicrobial, anti-inflammatory, and anticancer assays, researchers can systematically evaluate the therapeutic potential of this core molecule. The provided templates for data presentation and visualizations of workflows and signaling pathways are intended to facilitate a structured and thorough investigation. While the biological activities of many 4-APAA derivatives are documented, the data for the parent compound is sparse. The execution of the outlined screening cascade will provide valuable insights into the intrinsic bioactivities of this compound and guide future drug development efforts based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappaB activation by the histone deacetylase inhibitor 4-Me2N-BAVAH induces an early G1 cell cycle arrest in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-Aminophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Aminophenylacetic acid, a compound of interest in pharmaceutical research. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic and aliphatic protons. The data presented here is typically acquired in a deuterated solvent such as DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.05 | Doublet | ~8.4 | 2H | H-2, H-6 (ortho to CH₂COOH) |
| ~6.65 | Doublet | ~8.4 | 2H | H-3, H-5 (ortho to NH₂) |
| ~3.40 | Singlet | - | 2H | CH₂ |
| ~4.90 | Broad Singlet | - | 2H | NH₂ |
| ~12.20 | Broad Singlet | - | 1H | COOH |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~173.5 | C=O (Carboxylic Acid) |
| ~145.0 | C-4 (aromatic, attached to NH₂) |
| ~130.0 | C-2, C-6 (aromatic) |
| ~125.0 | C-1 (aromatic, attached to CH₂COOH) |
| ~114.5 | C-3, C-5 (aromatic) |
| ~40.0 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For solid samples like this compound, the KBr pellet method is commonly employed.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (primary amine) |
| 3300 - 2500 | Very Broad | O-H stretch (carboxylic acid) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1620 | Strong | N-H bend (primary amine) |
| ~1520 | Strong | C=C stretch (aromatic ring) |
| ~1440 | Medium | C-H bend (aliphatic) |
| ~1320 | Medium | C-N stretch (aromatic amine) |
| ~1240 | Medium | C-O stretch (carboxylic acid) |
| ~830 | Strong | para-disubstituted aromatic C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique used for this analysis.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 151 | ~75 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [M - COOH]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans.
-
Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.
-
Phase the spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate acquisition parameters, including a wider spectral width, proton decoupling, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the FID and process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)
1. Sample Preparation:
-
Dry both the this compound sample and spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
2. Pellet Formation:
-
Place a small amount of the KBr mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
3. Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Derivatization (if necessary):
-
Due to the low volatility of amino acids, derivatization is often required for GC-MS analysis. A common method is silylation.
-
React a small, accurately weighed amount of this compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 70°C) for a specific time.
2. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program to elute the components, for example, starting at 100°C and ramping up to 280°C.
-
The separated components then enter the mass spectrometer.
3. Mass Spectrum Acquisition:
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Scan a mass range (e.g., m/z 40-500) to obtain the mass spectrum of the eluting compound.
-
The resulting mass spectrum can be compared to library data for confirmation.[1]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Logical Relationship of Spectroscopic Data
This diagram shows how the different types of spectroscopic data contribute to the final structural determination of this compound.
Caption: Data Contribution to Structure.
References
The Peptide Mimic Properties of 4-Aminophenylacetic Acid: A Technical Guide for Drug Development Professionals
An In-depth Exploration of 4-Aminophenylacetic Acid as a Versatile Scaffold in Peptidomimetic Design, Unveiling its Potential in Targeting Peptide Transporters and Beyond.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound (4-APAA) is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry for its role as a peptide mimic. Its rigid phenyl ring and the spatial arrangement of its amino and carboxylic acid functional groups allow it to adopt conformations that resemble dipeptides and other peptide motifs. This property makes 4-APAA a valuable building block for the design of peptidomimetics with enhanced stability and oral bioavailability compared to their natural peptide counterparts. This technical guide provides a comprehensive overview of the peptide mimic properties of 4-APAA, focusing on its interaction with the proton-coupled oligopeptide transporter PepT1, its application in the development of antimicrobial agents, and its potential for broader therapeutic applications. The guide includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: this compound as a Peptidomimetic Scaffold
4-APAA's utility as a peptidomimetic stems from its structural characteristics. The phenyl ring imposes conformational constraints, while the amino and acetyl moieties can be spatially positioned to mimic the side chains and backbone of natural amino acids. This allows for the design of molecules that can interact with biological targets that typically bind peptides, such as receptors and enzymes.
A key feature of 4-APAA is its ability to serve as a substrate for the human proton-coupled oligopeptide transporter PepT1, which is highly expressed in the small intestine and plays a crucial role in the absorption of di- and tripeptides from the diet. This makes 4-APAA an attractive scaffold for the design of orally bioavailable drugs that can hijack this transport system for efficient uptake into the bloodstream.
Quantitative Data on the Bioactivity of this compound and its Derivatives
While extensive quantitative data for a wide range of 4-APAA derivatives is still emerging, studies on its interaction with peptide transporters provide valuable insights into its peptide mimic properties.
| Compound | Target | Assay Type | Value | Reference |
| 4-Aminomethylbenzoic acid (close structural analog of 4-APAA) | Rabbit PepT1 | Inhibition of [³H]D-Phe-L-Gln uptake | Kᵢ = 1.8 ± 0.1 mM | [1] |
| 4-Aminomethylbenzoic acid | Rat renal cortex brush border membrane vesicles (native PepT1) | Inhibition of [³H]D-Phe-L-Gln uptake | Kᵢ = 5.1 ± 1.3 mM | [1] |
| This compound | Rabbit PepT1 | Transport Assay | Transported | [1] |
Note: The provided data for 4-aminomethylbenzoic acid, a structurally similar compound, strongly suggests a competitive binding mode to PepT1, reinforcing the concept of these molecules as peptide mimetics. 4-APAA itself has been confirmed as a transported substrate of PepT1.[1] Further research is needed to establish a comprehensive quantitative structure-activity relationship (QSAR) for a broader range of 4-APAA derivatives against various biological targets.
Experimental Protocols
Synthesis of this compound Derivatives
The following is a general procedure for the synthesis of 4-APAA derivatives, adapted from the work of Bedair et al. (2006), which describes the synthesis of antimicrobial agents based on the 4-APAA scaffold.[2]
Step 1: N-Protection of this compound
A common initial step is the protection of the amino group to allow for selective modification of the carboxylic acid functionality. For example, condensation with phthalic anhydride (B1165640) can be achieved as follows:
-
A mixture of 4-APAA (1 equivalent) and phthalic anhydride (1 equivalent) is refluxed in glacial acetic acid for several hours.
-
The reaction mixture is cooled, and the resulting solid, N-phthaloyl-4-aminophenylacetic acid, is collected by filtration and washed with a suitable solvent like diluted ethanol.
Step 2: Activation of the Carboxylic Acid
The carboxylic acid group of the N-protected 4-APAA is typically activated to facilitate amide bond formation. A common method is conversion to the acid chloride:
-
N-phthaloyl-4-aminophenylacetic acid is refluxed with an excess of thionyl chloride for 1-2 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 3: Amide Coupling with Amines
The activated carboxylic acid is then reacted with a variety of amines to generate a library of 4-APAA derivatives:
-
The acid chloride (1 equivalent) is dissolved in a dry, inert solvent such as benzene (B151609) or dichloromethane.
-
The desired amine (1-1.2 equivalents) is added, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
-
The reaction mixture is stirred at room temperature or refluxed until the reaction is complete (monitored by TLC).
-
The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of 4-APAA derivatives against various microbial strains, based on standard methods.
Materials:
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
4-APAA derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Serial Dilutions: The 4-APAA derivatives are serially diluted in the broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
PepT1 Inhibition Assay
The following protocol is adapted from the study by Bailey et al. (2000) for assessing the inhibitory potential of 4-APAA analogs on the PepT1 transporter expressed in a suitable cell system (e.g., Xenopus oocytes or Caco-2 cells).[1]
Materials:
-
PepT1-expressing cells (e.g., Caco-2 cells grown on permeable supports)
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
Radiolabeled PepT1 substrate (e.g., [³H]Gly-Sar or [³H]D-Phe-L-Gln)
-
4-APAA derivative (test inhibitor)
-
Known PepT1 inhibitor (positive control, e.g., Gly-Sar)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture PepT1-expressing cells to form a confluent monolayer.
-
Pre-incubation: Wash the cells with transport buffer and pre-incubate them with the buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Inhibition Assay:
-
Add the transport buffer containing the radiolabeled substrate at a concentration below its Kₘ.
-
Simultaneously, add the 4-APAA derivative at various concentrations.
-
Include a control group with no inhibitor and a positive control group with a known PepT1 inhibitor.
-
-
Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the transport by rapidly washing the cells with ice-cold transport buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the 4-APAA derivative by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
Signaling Pathways and Experimental Workflows
The biological effects of 4-APAA-based peptidomimetics are mediated through their interaction with specific cellular targets, which in turn can modulate various signaling pathways. While research in this area is ongoing, the known interactions of 4-APAA provide a basis for postulating its influence on cellular signaling.
Peptide Transport and Nutrient Sensing
As a substrate for PepT1, 4-APAA and its derivatives can influence cellular nutrient sensing and metabolism. The transport of peptides and peptidomimetics into cells can affect intracellular amino acid pools and modulate signaling pathways sensitive to nutrient availability, such as the mTOR pathway.
Caption: PepT1-mediated transport of 4-APAA derivatives into the cell.
Potential Modulation of Inflammatory Signaling
Given the structural similarity of some 4-APAA derivatives to anti-inflammatory agents, it is plausible that they could modulate inflammatory signaling pathways, such as the NF-κB pathway. This could occur through the inhibition of key enzymes or the disruption of protein-protein interactions involved in the inflammatory cascade.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-Aminophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-aminophenylacetic acid derivatives and detail their evaluation for antimicrobial activity. The following sections include detailed experimental protocols, a summary of antimicrobial activity data, and a workflow for the synthesis and screening process.
Introduction
This compound (4-APAA) is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial properties. The structural modifications of 4-APAA, such as the formation of amides, Schiff bases, and other heterocyclic compounds, can lead to the development of novel antimicrobial agents. This document outlines the synthesis of various 4-APAA derivatives and the methodologies for assessing their efficacy against common bacterial and fungal strains.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of synthesized this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for a selection of 4-APAA derivatives against various microbial strains.
| Compound Type | Derivative | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| Amides | Phenyl amide of Salinomycin | S. aureus: 2, MRSA: 2, MSSA: 2 | Inactive at 256 | Inactive at 256 |
| Schiff Bases | [(2-Chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | S. aureus: 6.25, S. pyogenes: 6.25 | E. coli: 6.25, S. typhimurium: 6.25 | Not Reported |
| [(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl]benzonitrile | S. aureus: 6.25, S. pyogenes: 6.25 | E. coli: 6.25, S. typhimurium: 6.25 | Not Reported | |
| Triazolothiadiazines | 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine (7a, 7b, 7i) | S. aureus: 1.56-100, B. cereus: 1.56-100 | E. coli: 1.56-100, P. aeruginosa: 1.56-100 | C. albicans: 1.56-100, A. niger: 1.56-100 |
| Cyclopropane Amides | F8, F24, F42 | Moderate activity against S. aureus | Moderate activity against E. coli | C. albicans: 16 (MIC80) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their antimicrobial evaluation.
Synthesis of this compound Derivatives
Amide derivatives can be synthesized by reacting this compound (or its ester) with various amines.
Materials:
-
This compound or its ester
-
Substituted aniline (B41778) or other primary/secondary amine
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Ethanol:water (7:3) solvent system for TLC
Procedure:
-
In a round bottom flask, dissolve equimolar quantities (e.g., 0.1 mol) of the this compound ester and the selected substituted aniline in methanol.[3]
-
Reflux the reaction mixture for 3 hours.[3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethanol:water (7:3) solvent system.[3]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the resulting solid crystals by filtration.
-
The synthesized compound can be further purified by recrystallization if necessary.
Schiff bases are synthesized through the condensation of this compound (or a related amino compound) with an appropriate aldehyde or ketone.
Materials:
-
This compound or a related aminophenazone
-
Substituted aldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde)
-
Anhydrous methanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve 4-aminophenazone (0.0058 mol) and the corresponding aldehyde (0.0058 mol) in anhydrous methanol (15 mL) in a round bottom flask.[5]
-
Add a few drops of glacial acetic acid as a catalyst.[5]
-
Reflux the mixture at 80°C for 5 hours with continuous stirring.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the solution to room temperature.
-
Collect the precipitated solid by filtration.[5]
-
Purify the product by recrystallization from a suitable solvent like methanol or a mixture of methanol and chloroform.[5]
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a known concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) in a 96-well microtiter plate.[6] The concentration range can vary, for example, from 0.25 to 128 µg/mL.[6]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) according to standard protocols (e.g., McFarland standards).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48 hours for fungi.[7]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: General workflow for synthesis and antimicrobial screening.
Caption: Relationship between the core scaffold and derivative classes.
References
- 1. Preparation of this compound derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Aminophenylacetic Acid in Medicinal Chemistry: A Hub for Drug Discovery
4-Aminophenylacetic acid (4-APAA), a deceptively simple aromatic amino acid, has emerged as a powerhouse scaffold in medicinal chemistry, providing a versatile platform for the development of a wide array of therapeutic agents. Its unique structural features, combining an aromatic ring, a carboxylic acid, and an amino group, offer multiple points for chemical modification, enabling the synthesis of diverse molecular architectures with a broad spectrum of biological activities. Researchers and drug development professionals are increasingly leveraging this building block to create novel drugs targeting a range of diseases, from bacterial infections and metabolic disorders to cancer and neurological conditions.
This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols for the synthesis of key derivatives and a summary of their biological activities.
Core Applications in Drug Development
This compound serves as a crucial intermediate and structural motif in the synthesis of various pharmaceuticals. Its utility spans several therapeutic areas:
-
Antimicrobial Agents: The 4-APAA scaffold has been successfully employed to generate novel compounds with significant antimicrobial properties. By modifying the amino and carboxylic acid functionalities, researchers have developed derivatives that exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]
-
Metabolic Disorders: A notable application of 4-APAA is in the development of intestine-specific farnesoid X receptor (FXR) antagonists for the potential treatment of nonalcoholic steatohepatitis (NASH).[3] Derivatives of 4-aminophenylacetamide have been identified as potent FXR antagonists, demonstrating the scaffold's potential in modulating key metabolic pathways.[3]
-
Beta-Lactam Antibiotics: The α-aminophenylacetyl group, which can be derived from 4-APAA, is a critical component in the acyl moiety of certain beta-lactam antibiotics.[4] This highlights the historical and ongoing importance of this structural class in the fight against bacterial infections.
-
Anticancer Agents: The phenylacetic acid mustard, a derivative of this compound, is a known bifunctional aromatic alkylating agent with applications in cancer therapy.[1][5] The 4-APAA core provides a framework for designing new molecules with potential antineoplastic activity.
-
Neurological Disorders: While still an emerging area, the structural motifs present in 4-APAA are being explored for their potential in developing treatments for neurological disorders. The ability to synthesize diverse libraries of compounds based on this scaffold opens up possibilities for targeting various receptors and enzymes in the central nervous system.
-
Analgesics and Anti-inflammatory Drugs: 4-APAA serves as a key intermediate in the synthesis of various analgesics and anti-inflammatory drugs, underscoring its foundational role in the development of common therapeutics.[6][7]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of this compound, providing a comparative overview of their potency.
| Compound ID | Target | Activity | IC50 (µM) | Reference |
| V023-9340 | Farnesoid X Receptor (FXR) | Antagonist | 4.27 | [3] |
| V02-8 | Farnesoid X Receptor (FXR) | Antagonist | 0.89 | [3] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound derivatives, offering a practical guide for researchers.
Protocol 1: Synthesis of (Dioxoisoindolin-2-yl)phenylacetic acid
This protocol describes the initial step in a multi-step synthesis of various antimicrobial agents, starting from this compound.
Materials:
-
This compound (4-APAA)
-
Phthalic anhydride (B1165640)
-
Glacial acetic acid
-
Diluted ethanol (B145695)
Procedure:
-
A mixture of this compound (1 g, 0.00662 mol) and phthalic anhydride (0.980 g, 0.00662 mol) is refluxed in glacial acetic acid (10 mL) for 10 hours.[5]
-
The resulting solid is filtered.
-
The filtered solid is washed with diluted ethanol to yield (dioxoisoindolin-2-yl)phenylacetic acid.[1][5]
Protocol 2: Synthesis of 2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetyl chloride
This protocol details the conversion of the carboxylic acid to an acid chloride, a key intermediate for further derivatization.
Materials:
-
(Dioxoisoindolin-2-yl)phenylacetic acid
-
Thionyl chloride
Procedure:
-
A mixture of (dioxoisoindolin-2-yl)phenylacetic acid (0.281 g, 0.001 mol) and an excess of thionyl chloride (10 mL) is refluxed for 1 hour.[1][5]
-
The excess thionyl chloride is evaporated under vacuum.
-
The resulting solid is collected and washed several times with dry benzene.[1][5] The product, 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetyl chloride, is used in subsequent steps without further purification.[5]
Protocol 3: General Procedure for the Synthesis of Aromatic Amine Derivatives
This protocol outlines the synthesis of various amide derivatives from the previously synthesized acid chloride.
Materials:
-
2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetyl chloride
-
Aromatic amine derivatives
-
Dry benzene
-
Cold water
Procedure:
-
A solution of 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetyl chloride (0.3 g, 0.001 mol) in dry benzene (20 mL) and the respective aromatic amine derivative (0.001 mol) are refluxed for 30 minutes.[5]
-
The solid that forms is filtered.
-
The filtered solid is washed several times with cold water.[5]
-
The final product is recrystallized from a suitable solvent.[5]
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships in the application of this compound.
Caption: Synthetic workflow for 4-APAA derivatives and their biological evaluation.
Caption: Logical progression from scaffold to drug candidate in medicinal chemistry.
Future Perspectives
The foundational role of this compound in medicinal chemistry is well-established, and its potential is far from exhausted. Future research is likely to focus on:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of 4-APAA derivatives with greater structural complexity and diversity.
-
New Therapeutic Targets: The exploration of 4-APAA-based libraries against a broader array of biological targets, including enzymes, receptors, and ion channels implicated in various diseases.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to elucidate the key structural features responsible for the biological activity of 4-APAA derivatives, guiding the design of more potent and selective molecules.
-
Pharmacokinetic Optimization: Modification of the 4-APAA scaffold to improve the pharmacokinetic properties of lead compounds, such as absorption, distribution, metabolism, and excretion (ADME).
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of this compound derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Aminophenylacetic Acid
Abstract
This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Aminophenylacetic acid. The described method is suitable for researchers, scientists, and professionals in the drug development industry. This document provides comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to illustrate the workflow and key relationships.
Introduction
This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. A reliable and accurate analytical method is crucial for its quantification in raw materials, in-process samples, and final drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose, offering high sensitivity, specificity, and resolution. This application note outlines a robust RP-HPLC method for the analysis of this compound, developed and validated based on established analytical principles.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity >98%)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Reagents: Phosphoric acid (AR grade), Formic acid (AR grade)
-
Column: C18 reversed-phase column (e.g., Kromasil C18, 5 µm, 4.6 x 250 mm)
-
Sample Filters: 0.45 µm PTFE or nylon syringe filters
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Preparation of Mobile Phase and Solutions
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer is a common mobile phase for the analysis of related compounds.[1][2] Prepare a mobile phase consisting of Acetonitrile:Water (adjusted to pH 3.0 with phosphoric acid) in a 30:70 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (pH 3.0 with H₃PO₄) (30:70, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
Method Validation
The developed method should be validated according to ICH guidelines, assessing parameters such as system suitability, linearity, precision, accuracy, and limits of detection and quantification.[3][4][5]
System Suitability
System suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 20 | 304,560 |
| 50 | 760,150 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 10 | 0.85 | 1.25 |
| 20 | 0.70 | 1.10 |
| 50 | 0.55 | 0.95 |
Accuracy (Recovery)
Accuracy is determined by spiking a known amount of this compound into a sample matrix. The acceptance criteria for recovery are typically between 98% and 102%.[3]
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.92 | 99.0 |
| 100% | 10 | 10.15 | 101.5 |
| 120% | 12 | 11.94 | 99.5 |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N).
| Parameter | S/N Ratio | Estimated Value (µg/mL) |
| LOD | 3:1 | 0.1 |
| LOQ | 10:1 | 0.3 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Method Development and Validation.
Influence of Mobile Phase Composition
Caption: Effect of Acetonitrile Concentration on Retention Time.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive guide for the implementation of this analytical method. Further optimization of chromatographic conditions may be required depending on the specific sample matrix and instrumentation.
References
- 1. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of (4-Aminophenylthio)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the GC-MS Analysis of 4-Aminophenylacetic Acid Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenylacetic acid (4-APAA) is a compound of interest in various fields, including pharmaceutical research and development, due to its structural relation to bioactive molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like 4-APAA by GC-MS is challenging due to their low volatility and potential for thermal degradation.
Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection by GC-MS. This application note provides detailed protocols for two common derivatization methods for 4-APAA: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using acetic anhydride (B1165640).
Derivatization Strategies for this compound
This compound possesses two active functional groups, a primary amine (-NH₂) and a carboxylic acid (-COOH), both of which require derivatization for successful GC-MS analysis.
-
Silylation: This process replaces the active hydrogens on the amine and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. BSTFA is a powerful silylating agent that reacts with a wide range of polar compounds to produce thermally stable TMS derivatives.
-
Acylation: This method involves the introduction of an acyl group, typically an acetyl group from acetic anhydride, onto the primary amine and potentially the carboxylic acid (forming a mixed anhydride which can be less stable). Acylation effectively reduces the polarity of the amine group.[1]
Experimental Protocols
Silylation of this compound with BSTFA
This protocol describes the formation of the di-trimethylsilyl (di-TMS) derivative of 4-APAA.
Materials:
-
This compound (4-APAA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (GC grade) or other suitable aprotic solvent
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of 4-APAA into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 200 µL of BSTFA (+1% TMCS) to the dried sample.[2] The pyridine acts as a catalyst and solvent.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Acylation of this compound with Acetic Anhydride
This protocol details the formation of the acetylated derivative of 4-APAA.
Materials:
-
This compound (4-APAA) standard
-
Acetic anhydride
-
Pyridine (anhydrous) or another suitable base catalyst
-
Ethyl acetate (B1210297) or other suitable solvent
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of 4-APAA into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of a 1:1 (v/v) mixture of acetic anhydride and anhydrous pyridine to the dried sample.[1]
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[2]
-
Evaporation: After cooling, remove the excess acetic anhydride and pyridine by evaporating the mixture to dryness under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the residue in 200 µL of ethyl acetate.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 4-APAA. Optimization may be required based on the specific instrument and column used.
| Parameter | Silylation (BSTFA) | Acylation (Acetic Anhydride) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250°C | 250°C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS Transfer Line | 280°C | 280°C |
| Ion Source Temp. | 230°C | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 | m/z 50-500 |
Data Presentation
| Derivatization Method | Expected Derivative | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| Silylation (BSTFA) | Di-TMS-4-APAA | To be determined | To be determined | To be determined | To be determined |
| Acylation (Acetic Anhydride) | Di-acetyl-4-APAA | To be determined | To be determined | To be determined | To be determined |
Note: Retention times are highly dependent on the specific GC column and conditions used.
Visualizations
Derivatization Reactions
Experimental Workflow
Discussion
The choice between silylation and acylation will depend on the specific requirements of the analysis.
-
Silylation with BSTFA is a very common and effective method for a wide range of compounds containing active hydrogens. The resulting TMS derivatives are generally thermally stable and provide good chromatographic peak shapes. However, TMS derivatives can be sensitive to moisture, so anhydrous conditions are critical.
-
Acylation with acetic anhydride produces stable derivatives, and the reagents are readily available and inexpensive.[1] This method is particularly effective for derivatizing primary and secondary amines.
For both methods, it is essential to optimize the reaction conditions (temperature, time, and reagent-to-sample ratio) to ensure complete derivatization. Incomplete derivatization can lead to multiple peaks for a single analyte, complicating quantification. The use of an internal standard is highly recommended for accurate quantification to correct for variations in sample preparation and injection volume.
Conclusion
Derivatization of this compound is a necessary step for its successful analysis by GC-MS. Both silylation with BSTFA and acylation with acetic anhydride are effective methods for increasing the volatility and thermal stability of the analyte. The detailed protocols and general GC-MS conditions provided in this application note serve as a valuable starting point for researchers. Method validation, including the determination of linearity, LOD, LOQ, and recovery, should be performed to ensure the accuracy and reliability of the results for the specific matrix and application.
References
Application Notes and Protocols: 4-Aminophenylacetic Acid as a Precursor for Actarit Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Actarit, or 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) that has shown efficacy in the management of rheumatoid arthritis. Its mechanism of action involves the modulation of the immune system, including the suppression of pro-inflammatory cytokines. The synthesis of Actarit can be efficiently achieved from its precursor, 4-aminophenylacetic acid, through a straightforward acetylation reaction. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to Actarit, along with a summary of relevant quantitative data and a visualization of its mechanism of action.
Data Presentation
Table 1: Synthesis of this compound from 4-Nitrophenylacetic Acid
| Method | Reagents | Solvent | Catalyst | Reaction Conditions | Yield | Purity | Reference |
| Reduction with Iron | 4-Nitrophenylacetic acid, Iron powder | Acetic Acid | None | Heated to 90-95°C, refluxed for 2 hours | 95% | N/A | [1] |
| Catalytic Hydrogenation | 4-Nitrophenylacetic acid, Hydrogen gas | Water | 5% Palladium-Carbon | 5 atmospheres of H₂, reacted for 10 hours | High | High | |
| Reduction with H₂S | 4-Nitrophenylacetic acid, Hydrogen sulfide | Aq. Ammonia | None | Temperature held below 50°C | 83-84% | N/A | [2] |
Table 2: Synthesis of Actarit from this compound
| Method | Reagents | Solvent | Catalyst | Reaction Conditions | Yield | Purity | Reference |
| Acetylation | This compound, Acetic anhydride (B1165640) | Acetic Acid | Vinegar (optional) | Room temperature, stirring | High | High | Adapted from[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Iron Reduction [1]
This protocol describes the synthesis of this compound from 4-nitrophenylacetic acid using iron powder in an acidic medium.
Materials:
-
4-Nitrophenylacetic acid
-
Iron powder
-
Acetic acid
-
Water
-
Sodium carbonate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, add water, 4-nitrophenylacetic acid, and acetic acid.
-
Stir the mixture and begin heating to 90-95°C.
-
Once the temperature is reached, add iron powder in portions to control the exothermic reaction.
-
After the addition of iron powder is complete, maintain the reaction mixture at reflux for 2 hours.
-
After 2 hours, cool the reaction mixture to 40-50°C.
-
Neutralize the mixture with a solution of sodium carbonate until the pH reaches 9.
-
Filter the mixture to remove the iron salts.
-
Take the filtrate and neutralize it with acetic acid until the pH is 4. This will cause the this compound to precipitate.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Dry the product to obtain this compound.
Protocol 2: Synthesis of Actarit (4-Acetylaminophenylacetic Acid)
This protocol details the acetylation of this compound to form Actarit, adapted from general methods for acetylating aromatic amines.[3]
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, can be used as a solvent)
-
Erlenmeyer flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (Buchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, dissolve this compound in a minimal amount of glacial acetic acid. If the starting material is soluble in acetic anhydride, glacial acetic acid may not be necessary.
-
While stirring, slowly add acetic anhydride to the solution. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into cold water to precipitate the product and hydrolyze any excess acetic anhydride.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crude Actarit by vacuum filtration and wash the solid with cold water.
-
For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol (B145695)/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly to form pure crystals of Actarit.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Mandatory Visualization
Caption: Workflow for the synthesis of Actarit from 4-nitrophenylacetic acid.
Caption: Simplified signaling pathway for Actarit's mechanism of action.
References
Application Notes and Protocols: 4-Aminomethylbenzoic Acid as a Non-Translocated Competitive Inhibitor of PepT1
Audience: Researchers, scientists, and drug development professionals.
Topic: The Use of 4-Aminomethylbenzoic Acid as a Non-Translocated Competitive Inhibitor of the Peptide Transporter PepT1.
Initial Clarification: It is critical to distinguish between two chemically similar compounds: 4-Aminophenylacetic acid (4-APAA) and 4-Aminomethylbenzoic acid (4-AMBA). Contrary to the topic's premise, scientific literature demonstrates that This compound (4-APAA) is a substrate that is translocated by PepT1 .[1] In contrast, 4-Aminomethylbenzoic acid (4-AMBA) is a non-translocated competitive inhibitor of PepT1 .[1] This document will focus on the application of 4-AMBA as a non-translocated competitive inhibitor and will include data on 4-APAA for comparative purposes.
Introduction
The proton-coupled oligopeptide transporter PepT1 (SLC15A1) is a key protein in the small intestine responsible for the absorption of dietary di- and tripeptides.[2][3] It also serves as a major route for the oral bioavailability of various peptidomimetic drugs, including β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[2][4] The development of specific inhibitors for PepT1 is crucial for elucidating its physiological roles and for modulating drug absorption.[1] 4-Aminomethylbenzoic acid (4-AMBA) has been identified as the first non-translocated competitive inhibitor of PepT1, making it a valuable tool for studying peptide transport.[1] Its ability to bind to the transporter without being transported across the membrane allows for the specific investigation of PepT1's external binding site and its transport kinetics.[1]
Data Presentation
The following tables summarize the quantitative data for the interaction of 4-AMBA and the comparative substrate 4-APAA with the PepT1 transporter.
Table 1: Inhibitory Constants of 4-AMBA against PepT1
| Experimental System | Substrate | 4-AMBA Ki (Apparent) | Reference |
| PepT1-expressing Xenopus laevis oocytes | 1.2 mM D-Phe-L-Gln | 6.8 mM | [1] |
| PepT1-expressing Xenopus laevis oocytes | 20 mM D-Phe-L-Gln | 37 mM | [1] |
| Rat renal cortex brush border membrane vesicles | Not specified | Competitive inhibition observed | [1] |
Table 2: Comparative Transport Data for 4-AMBA and 4-APAA
| Compound | Experimental System | Transport Rate (at 2 mM concentration) | Conclusion | Reference |
| 4-Aminomethylbenzoic acid (4-AMBA) | PepT1-expressing Xenopus laevis oocytes | Not different from zero | Non-translocated | [1] |
| This compound (4-APAA) | PepT1-expressing Xenopus laevis oocytes | 0.3 nmol/oocyte/hour | Translocated | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the inhibitory activity of 4-AMBA on PepT1.
Protocol 1: Competitive Inhibition of Peptide Uptake in PepT1-Expressing Xenopus laevis Oocytes
This protocol is designed to determine the inhibitory constant (Ki) of 4-AMBA for PepT1.
Materials:
-
PepT1 cRNA
-
Xenopus laevis oocytes
-
Radiolabeled dipeptide substrate (e.g., [3H]Gly-Sar or [14C]Gly-Sar)
-
4-Aminomethylbenzoic acid (4-AMBA)
-
Unlabeled dipeptide substrate (e.g., Gly-Sar)
-
Oocyte Ringer 2 (OR2) buffer
-
Uptake buffer (pH adjusted as needed, typically pH 5.5 to provide a proton gradient)
-
Scintillation fluid and counter
Procedure:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with PepT1 cRNA. Use water-injected oocytes as a control group. Incubate the oocytes for 2-3 days to allow for protein expression.
-
Inhibition Assay:
-
Prepare uptake solutions containing a fixed concentration of the radiolabeled substrate and varying concentrations of 4-AMBA.
-
Prepare a control set with only the radiolabeled substrate.
-
To determine the mode of inhibition, repeat the experiment with a different fixed concentration of the radiolabeled substrate.
-
-
Uptake Measurement:
-
Place individual oocytes in the uptake solutions.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
Stop the uptake by washing the oocytes multiple times with ice-cold uptake buffer.
-
-
Quantification:
-
Lyse individual oocytes.
-
Add scintillation fluid to the lysate.
-
Measure the radioactivity using a scintillation counter to determine the amount of substrate taken up.
-
-
Data Analysis:
-
Subtract the uptake in water-injected oocytes from the uptake in PepT1-expressing oocytes to get the specific uptake.
-
Plot the uptake rate against the concentration of 4-AMBA.
-
Calculate the IC50 value.
-
Use the Cheng-Prusoff equation to determine the Ki value.
-
Protocol 2: Trans-stimulation Efflux Assay
This protocol is used to demonstrate that 4-AMBA is not translocated by PepT1.
Materials:
-
PepT1-expressing Xenopus laevis oocytes or renal brush border membrane vesicles (BBMVs)
-
Radiolabeled dipeptide substrate
-
4-Aminomethylbenzoic acid (4-AMBA)
-
Unlabeled dipeptide substrate (as a positive control for trans-stimulation)
-
Efflux buffer
Procedure:
-
Loading: Pre-load the oocytes or BBMVs with the radiolabeled dipeptide substrate.
-
Efflux Measurement:
-
Wash the pre-loaded cells/vesicles to remove external radioactivity.
-
Resuspend them in efflux buffer containing either:
-
No external substrate (control)
-
A high concentration of unlabeled dipeptide (positive control)
-
A high concentration of 4-AMBA
-
-
At various time points, take aliquots and separate the cells/vesicles from the supernatant.
-
-
Quantification: Measure the radioactivity remaining in the cells/vesicles and/or released into the supernatant.
-
Data Analysis:
-
Calculate the rate of efflux for each condition.
-
A translocated substrate will cause an increase in the efflux of the radiolabeled substrate (trans-stimulation). A non-translocated inhibitor will not.
-
Protocol 3: Direct Measurement of 4-AMBA Transport by HPLC
This protocol directly assesses whether 4-AMBA is transported into the cells.
Materials:
-
PepT1-expressing Xenopus laevis oocytes
-
4-Aminomethylbenzoic acid (4-AMBA)
-
This compound (4-APAA) as a positive control
-
Uptake buffer
-
HPLC system with a suitable column and UV detector
Procedure:
-
Uptake: Incubate PepT1-expressing and control oocytes in uptake buffer containing a known concentration of 4-AMBA or 4-APAA for a set period (e.g., 1 hour).
-
Sample Preparation:
-
Wash the oocytes thoroughly with ice-cold buffer.
-
Lyse the oocytes and deproteinize the lysate.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify the intracellular concentration of 4-AMBA or 4-APAA based on a standard curve.
-
-
Data Analysis: Compare the intracellular concentration of the compound in PepT1-expressing oocytes versus control oocytes. A significantly higher concentration in the PepT1-expressing oocytes indicates transport.
Visualizations
Caption: Mechanism of 4-AMBA competitive inhibition of PepT1.
Caption: Workflow for a competitive inhibition uptake assay.
Caption: Logical relationship of 4-AMBA and 4-APAA in PepT1 studies.
References
- 1. 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
Application Notes and Protocols: Synthesis and Utility of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid via the reaction of 4-Aminophenylacetic acid with phthalic anhydride (B1165640). This compound, also known as N-(4-carboxymethylphenyl)phthalimide, is a valuable intermediate in the synthesis of polymers and pharmacologically active molecules. This guide includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of the key quantitative data. Furthermore, potential applications in drug development and polymer science are discussed.
Introduction
The reaction between a primary amine and a cyclic anhydride is a fundamental transformation in organic synthesis, leading to the formation of imides. The specific reaction of this compound with phthalic anhydride yields [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid, a bifunctional molecule incorporating a stable phthalimide (B116566) moiety and a reactive carboxylic acid group. This unique structure makes it a versatile building block for further chemical modifications. The phthalimide group can act as a protecting group for the amine or as a key structural element in biologically active compounds, while the carboxylic acid allows for esterification, amidation, and other derivatizations.
Reaction and Mechanism
The reaction proceeds via a two-step mechanism. Initially, the primary amine of this compound acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating in the presence of a dehydrating agent, such as glacial acetic acid, promotes an intramolecular cyclization via nucleophilic acyl substitution, eliminating a molecule of water to form the stable five-membered imide ring.
Caption: Reaction mechanism for the synthesis.
Experimental Protocol
This protocol describes the synthesis of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid.
Materials
-
This compound
-
Phthalic anhydride
-
Glacial acetic acid
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and phthalic anhydride (1.0 equivalent).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent. The typical concentration is around 0.5 M to 1.0 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven.
Caption: General experimental workflow.
Data Presentation
The following table summarizes the key quantitative data for the product, [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid.
| Parameter | Value |
| IUPAC Name | [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid |
| CAS Number | 13475-43-9 |
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 219-221 °C[1] |
| Yield | Typically >80% |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthalimide and phenylacetic acid moieties, as well as a singlet for the methylene (B1212753) (-CH₂-) protons of the acetic acid group. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons of the imide and carboxylic acid, as well as for the aromatic and methylene carbons. |
| IR (KBr) | Characteristic absorption bands are expected for the C=O stretching of the imide (around 1710-1770 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹). The infrared spectra of the product would exhibit a characteristic peak at 1720.25 cm⁻¹ due to the ν(C=O) group and no absorption band for the NH₂ group.[2] |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product. |
Application Notes
[4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid is a versatile intermediate with significant applications in both drug development and polymer science.
Drug Development
The phthalimide scaffold is a well-known pharmacophore present in a variety of therapeutic agents. The product of this reaction serves as a key starting material for the synthesis of novel compounds with potential biological activities.
-
Anti-inflammatory and Analgesic Agents: Derivatives of N-phthaloyl amino acids have been investigated for their anti-inflammatory and immunomodulatory properties. The carboxylic acid moiety of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid allows for the synthesis of various ester and amide derivatives, which can be screened for their potential as anti-inflammatory and analgesic drugs.
-
Anticonvulsant Agents: The phthalimide nucleus is a key structural feature in some anticonvulsant drugs. This intermediate can be used to synthesize new derivatives for evaluation as potential treatments for epilepsy and other seizure disorders.
-
Antimicrobial Agents: The condensation of this compound with phthalic anhydride produces (dioxoisoindolin-2-yl)phenylacetic acid, which has been used as a key intermediate in the synthesis of compounds with promising antimicrobial activities.[3]
Polymer Science
The bifunctional nature of [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid makes it a valuable monomer for the synthesis of high-performance polymers.
-
Polyimides and Poly(ester-imide)s: The phthalimide group imparts excellent thermal stability and mechanical strength to polymers. The carboxylic acid functionality allows for polymerization through esterification or amidation reactions. This makes the compound a suitable monomer for the production of poly(ester-imide)s and other specialty polymers used in high-temperature applications, such as in the electronics and aerospace industries.
Conclusion
The reaction of this compound with phthalic anhydride provides a straightforward and efficient route to [4-(1,3-Dioxoisoindol-2-yl)phenyl]acetic acid. This versatile intermediate holds significant potential for the development of new materials and therapeutic agents. The detailed protocols and data provided in this document are intended to facilitate further research and application of this valuable compound.
References
- 1. 4-carboxy-N-(carboxymethyl)phthalimide | C11H7NO6 | CID 676833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common issues in 4-Aminophenylacetic acid reactions
Welcome to the technical support center for 4-Aminophenylacetic acid (4-APAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during reactions involving 4-APAA.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider before starting a reaction?
A1: this compound is a white to pale yellow crystalline powder. It is crucial to understand its solubility and stability to ensure successful reactions. 4-APAA is soluble in water and polar solvents but has limited solubility in non-polar organic solvents.[1] Its solubility is also pH-dependent, increasing in both acidic and basic conditions due to the formation of the corresponding salt.[1] The compound is generally stable under normal storage conditions, but it is incompatible with strong oxidizing agents.
Q2: How should I store this compound?
A2: this compound should be stored in a cool, dry place in a tightly sealed container to prevent degradation.
Q3: Can this compound undergo self-polymerization?
A3: Under standard amide coupling or esterification conditions, self-polymerization of 4-APAA is a potential side reaction, especially at elevated temperatures or in the presence of activating agents without a suitable nucleophile. This can occur via intermolecular amide bond formation between the amino group of one molecule and the carboxylic acid group of another. To minimize this, it is recommended to add the coupling partner promptly after activating the carboxylic acid and to maintain controlled temperatures.
Troubleshooting Guides
Solubility Issues
Q: I am having trouble dissolving this compound in my reaction solvent. What can I do?
A: The solubility of 4-APAA is highly dependent on the solvent's polarity and the pH of the medium.[1]
-
For organic solvents: If you are using a non-polar organic solvent, you may encounter solubility issues.[1] Consider using a more polar solvent such as DMF, DMSO, or methanol (B129727). Gentle heating and sonication can also aid in dissolution.
-
pH Adjustment: Since 4-APAA is amphoteric, its solubility in aqueous solutions can be significantly increased by adjusting the pH. In acidic conditions (pH < 4), the amino group is protonated, forming a more soluble salt. In basic conditions (pH > 8), the carboxylic acid group is deprotonated, also forming a more soluble salt.[1]
-
Solvent Mixtures: Using a co-solvent system can also be effective. For instance, a mixture of an organic solvent with a small amount of water or an appropriate acid or base can improve solubility.
Quantitative Solubility Data for this compound
| Solvent | Solubility ( g/100 mL) at 25 °C |
| Water | 0.85[2] |
| Methanol | 1.20[2] |
| Ethanol | 0.65[2] |
| Acetone | 0.15[2] |
| Ethyl Acetate (B1210297) | 0.03[2] |
| Chloroform | <0.01[2] |
| Toluene | <0.01[2] |
Amide Coupling Reactions
Q: My amide coupling reaction with 4-APAA is giving a low yield. What are the possible causes and solutions?
A: Low yields in amide coupling reactions can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.
-
Choice of Coupling Reagent: The efficiency of the coupling reaction is highly dependent on the chosen coupling reagent. For sterically hindered substrates or challenging couplings, more potent reagents like HATU or COMU may be necessary.
-
Reaction Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. The reaction temperature should be controlled to prevent side reactions. Starting the reaction at 0 °C and then allowing it to warm to room temperature is a common practice.
-
Base Selection: A non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine component. Ensure the correct stoichiometry of the base is used.
-
Side Reactions: The primary amino group of 4-APAA is a strong nucleophile and can lead to side reactions if not properly managed. If the desired reaction is at the carboxylic acid, consider protecting the amino group.
Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Common Base | Key Advantages | Potential Issues |
| EDC | HOBt, Oxyma | DIPEA, NMM | Water-soluble byproducts, cost-effective. | Can lead to racemization without an additive.[3] |
| DCC | HOBt | DIPEA | Inexpensive and effective. | Forms insoluble DCU byproduct, which can be difficult to remove.[3] |
| HATU | None | DIPEA, Collidine | High reactivity, low racemization, suitable for hindered couplings.[3] | More expensive, can react with the N-terminus in peptide synthesis if used in excess.[3] |
| HBTU | HOBt | DIPEA | Efficient and fast reactions. | Can have guanidinium (B1211019) byproducts. |
| COMU | None | DIPEA, Collidine | Very high reactivity, soluble byproducts, requires only one equivalent of base.[3] | Higher cost. |
Q: I am observing an unexpected byproduct in my amide coupling reaction. What could it be?
A: An unexpected byproduct could be the result of a side reaction.
-
N,N'-diacylation: If your amine partner has more than one reactive site, you may observe multiple acylations.
-
Racemization: For chiral carboxylic acids, racemization can occur, especially with carbodiimide (B86325) reagents without an additive like HOBt.[3]
-
Reaction with the amino group of 4-APAA: If the amino group of 4-APAA is unprotected, it can react with the activated carboxylic acid of another 4-APAA molecule (self-polymerization) or with your coupling partner if it has an electrophilic site.
-
Oxidation: The amino group of 4-APAA can be susceptible to oxidation, leading to colored impurities, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
Esterification Reactions
Q: My Fischer esterification of 4-APAA is not proceeding to completion. How can I improve the yield?
A: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the ester product, you can:
-
Use a large excess of the alcohol: Using the alcohol as the solvent is a common strategy to shift the equilibrium.
-
Remove water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Choice of Acid Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid are typically used as catalysts. Ensure a sufficient catalytic amount is used.
Q: Are there alternative methods for esterifying 4-APAA?
A: Yes, if Fischer esterification is not effective, you can try other methods:
-
Reaction with an alkyl halide: First, convert the carboxylic acid to its carboxylate salt using a base like sodium bicarbonate, and then react it with an alkyl halide (e.g., methyl iodide).
-
Using coupling reagents: Reagents like DCC in the presence of DMAP can be used to form esters under milder conditions.
Purification Challenges
Q: I am having difficulty purifying my this compound derivative. What are some common strategies?
A: Purification can be challenging due to the polar nature of 4-APAA derivatives.
-
Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar compounds, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often suitable.
-
Column Chromatography: For more complex mixtures or for oily products, silica (B1680970) gel column chromatography can be used. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane (B109758) or hexanes) is often effective. Tailing of polar compounds on silica can be an issue; adding a small amount of a basic modifier like triethylamine (B128534) or an acidic modifier like acetic acid to the eluent can help improve peak shape.
-
Aqueous Work-up: The amphoteric nature of 4-APAA and its derivatives can be exploited during aqueous work-up. By adjusting the pH of the aqueous layer, you can selectively extract your product into either the organic or aqueous phase, separating it from neutral impurities.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the amino group of 4-APAA with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Dioxane
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH (aq) solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl (aq).
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Amide Coupling of N-Boc-4-Aminophenylacetic acid with a Primary Amine using HATU
This protocol outlines a general procedure for the amide coupling of N-Boc protected 4-APAA with a primary amine.
Materials:
-
N-Boc-4-aminophenylacetic acid
-
Primary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
Procedure:
-
Dissolve N-Boc-4-aminophenylacetic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes.
-
Add DIPEA (2.5 eq) and stir for another 5 minutes.
-
Add the primary amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visual Troubleshooting Guides
References
Technical Support Center: 4-Aminophenylacetic Acid Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Aminophenylacetic acid (4-APAA). Our goal is to help you improve reaction yields and overcome common experimental challenges.
Section 1: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound in a practical question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the common causes and how can I fix them?
A1: Consistently low yields can stem from issues in the reaction setup, execution, or workup phase. Here are several factors to investigate:
-
Purity of Starting Materials: Ensure the purity of your initial reactants, such as 4-nitrophenylacetic acid or its precursors.[1] Impurities can introduce side reactions or inhibit the primary reaction pathway.
-
Reaction Conditions: Sub-optimal conditions are a primary cause of low yield. Strictly control parameters like temperature, reaction time, and stirring speed.[1] For catalytic reactions, such as the reduction of a nitro group, ensure the catalyst is active and not poisoned.[1]
-
Incomplete Reaction: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it runs to completion.[1] Quenching the reaction too early will leave unreacted starting material.
-
Losses During Workup and Purification: Significant product loss can occur during post-reaction manipulations.[2]
-
Transfers: Minimize the number of transfers between flasks. Rinse all glassware that contacted the product with the solvent to recover all material.[2][3]
-
Extraction: Use sufficient solvent during liquid-liquid extractions to ensure proper partitioning and prevent emulsion formation.[2]
-
Drying: Rinse the drying agent (e.g., MgSO₄, Na₂SO₄) thoroughly with the solvent to recover any adsorbed product.[2]
-
Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the product to maximize crystal recovery upon cooling. Using too much solvent is a common cause of yield loss.[3]
-
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A2: The formation of multiple side products indicates issues with reaction selectivity. Consider the following strategies:
-
Protect Reactive Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.[1]
-
Use Milder Reagents: Harsh reagents can be non-selective. Explore the use of milder and more selective reagents for your transformation.[1]
-
Optimize Reaction Temperature: Elevated temperatures can often lead to the formation of undesired byproducts.[1] Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Control Reagent Addition: If the reaction is highly exothermic, add reagents dropwise or in portions to maintain better control over the reaction temperature and minimize side reactions.[2]
Q3: I'm having difficulty purifying the final this compound product. What can I do?
A3: Purification challenges, such as the co-elution of impurities, can impact both the final yield and purity.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other methods like recrystallization or preparative High-Performance Liquid Chromatography (HPLC).[1]
-
pH Adjustment for Precipitation: The solubility of this compound is pH-dependent due to its amino and carboxylic acid groups.[4] In one reported synthesis, after reduction, the pH is first raised to ~9 to dissolve the product and filter out solids. The filtrate is then acidified to a pH of 4 to precipitate the purified this compound.[5][6] This can be a highly effective purification step.
-
Solvent Extraction: Impurities can sometimes be removed by performing a liquid-liquid extraction at a specific pH where the product has low solubility in the organic phase. For example, impurities like aniline (B41778) and nitrobenzene (B124822) can be removed from similar compounds by extraction with toluene (B28343) at a pH of 4.6-4.8.[7]
Q4: My reaction yields are inconsistent between batches. How can I improve reproducibility?
A4: Inconsistent yields often point to variability in reagents or reaction conditions.
-
Reagent Quality: Use reagents from the same batch for a series of experiments. If you must use a new batch, qualify it first to ensure consistency.[1]
-
Atmospheric Control: Some reagents may be sensitive to moisture or air. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][8]
-
Strict Parameter Control: Precisely control all reaction parameters, including temperature, stirring speed, and rates of addition, for every batch.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthesis route for this compound?
A1: A widely used and efficient method is the reduction of 4-nitrophenylacetic acid. This reduction is the final step in a multi-step synthesis that often starts from benzyl (B1604629) cyanide. The reduction itself can be accomplished by several methods, with catalytic hydrogenation or reduction by metals in acidic media being the most common. A procedure using iron powder in a water/acetic acid mixture at 90-95°C has been reported to achieve a yield of 95%.[5][6]
Q2: Can you compare different methods for the reduction of 4-nitrophenylacetic acid?
A2: Certainly. The choice of reducing agent and conditions is critical for maximizing yield and ensuring a clean reaction. Below is a comparison of common methods.
| Method | Reagents | Key Conditions | Reported Yield | Notes |
| Metal/Acid Reduction | Iron powder, Acetic Acid, Water | Heat to 90-95°C, reflux for 2 hours.[5][6] | 95% | A cost-effective and high-yielding method suitable for industrial applications.[9] |
| Catalytic Hydrogenation | Skeletal Nickel, Ethanol (B145695), H₂ | 90-100°C, 0.7-1.2 MPa pressure, 2-3 hours.[9] | High (not quantified) | Requires specialized pressure reactor equipment. The catalyst is highly efficient. |
| Sulfide Reduction | H₂S, Aqueous Ammonia | Saturate with H₂S gas below 50°C.[10] | 83-84% | Avoids filtration issues common with other metal reductions, but requires handling toxic H₂S gas.[10] |
| Biocatalysis | Nitrilase (e.g., from Alcaligenes faecalis) | Starts from 4-aminophenylacetonitrile.[5] | High (not quantified) | An environmentally friendly "green" chemistry approach.[11] |
Q3: How can I optimize the reaction conditions for the reduction step?
A3: Optimization involves systematically varying key parameters to find the ideal balance for yield and purity.
-
Temperature: Investigate a range of temperatures. While higher temperatures increase reaction rate, they can also promote side reactions.[1]
-
Solvent: The choice of solvent can affect reactant solubility and reaction rate. For the iron/acid reduction, a mixture of water and acetic acid is used.[5][6]
-
Catalyst Loading (for hydrogenation): The amount of catalyst can impact reaction time and completion. Screen different catalyst loadings to find the most efficient concentration.[1]
-
Pressure (for hydrogenation): Hydrogen pressure is a key variable. Higher pressures can increase the reaction rate but require robust equipment.[9]
-
pH Control: During workup, precise pH control is crucial for isolating the product.[5][6][7]
Q4: Is biocatalysis a viable strategy for producing this compound?
A4: Yes, biocatalysis is an emerging and promising strategy. The hydrolysis of 4-aminophenylacetonitrile to this compound can be achieved using the nitrilase enzyme from whole cells of organisms like Alcaligenes faecalis MTCC 12629.[5] This enzymatic method offers several advantages, including high selectivity, mild reaction conditions (reducing energy consumption and side products), and being environmentally friendly.[11] Optimizing a biocatalytic process would involve adjusting pH, temperature, and substrate/enzyme concentration.[11]
Section 3: Key Experimental Protocols
Below are detailed methodologies for common, high-yield synthesis routes for this compound.
Protocol 1: Synthesis via Reduction of 4-Nitrophenylacetic Acid with Iron
This protocol is adapted from a high-yield procedure reported in chemical literature.[5][6]
Step 1: Reaction Setup
-
In a suitable reactor, add water, 4-nitrophenylacetic acid, and glacial acetic acid.
-
Begin stirring the mixture and heat it to a temperature of 90-95°C.
Step 2: Reduction
-
Once the target temperature is reached, add iron powder in portions to control the reaction rate and temperature.
-
After the addition is complete, allow the mixture to reflux for 2 hours, monitoring for the consumption of the starting material.
Step 3: Workup and Isolation
-
Cool the reaction mixture to 40-50°C.
-
Neutralize the mixture by adding a sodium carbonate solution until the pH reaches approximately 9. This dissolves the product and allows for the removal of iron salts.
-
Filter the mixture to remove the iron sludge and other insoluble materials.
-
Take the filtrate and neutralize it with acetic acid until the pH is adjusted to 4.
-
The this compound product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the final product. (Reported Yield: 95%).[5][6]
Protocol 2: Multi-Step Synthesis from Benzyl Cyanide
This protocol is based on a patented method for industrial application.[9]
Step 1: Nitration of Benzyl Cyanide to 4-Nitrophenylacetonitrile
-
In a reactor equipped with a stirrer and cooling, add equal volumes of concentrated sulfuric acid and concentrated nitric acid.
-
Cool the acid mixture to below 10°C.
-
While stirring and maintaining the temperature at approximately -10°C, slowly add benzyl cyanide over 40-60 minutes.
-
After addition, continue stirring for 1.5 hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from 95% ethanol to obtain pure 4-nitrophenylacetonitrile.
Step 2: Hydrolysis to 4-Nitrophenylacetic Acid
-
In a reactor, add the 4-nitrophenylacetonitrile, a 65% sulfuric acid solution, and glacial acetic acid.
-
Heat the mixture to reflux for 25 minutes.
-
Pour the hot reaction mixture into ice water to crystallize the product.
-
Filter the white solid, recrystallize with distilled water and glacial acetic acid, and dry to obtain 4-nitrophenylacetic acid.
Step 3: Catalytic Hydrogenation to this compound
-
In a pressure reactor, charge the 4-nitrophenylacetic acid, 95% ethanol, and skeletal nickel catalyst. A typical mass ratio is 1 part acid : 10 parts ethanol : 0.02-0.05 parts catalyst.[9]
-
Pressurize the reactor with hydrogen gas to 0.7-1.2 MPa.
-
Heat the mixture to 90-100°C and maintain the reaction for 2-3 hours.
-
After the reaction is complete, cool the reactor to room temperature and vent the pressure.
-
Filter the catalyst from the solution.
-
Distill the ethanol solvent under reduced pressure.
-
Cool the remaining solution to crystallize the crude product.
-
Filter the crude product and recrystallize from ethanol with activated carbon for decolorization to obtain light white crystals of this compound.
Section 4: Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving common causes of low reaction yield.
Diagram 2: Chemical Synthesis Pathway of 4-APAA
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 1197-55-3 [chemicalbook.com]
- 6. This compound CAS#: 1197-55-3 [m.chemicalbook.com]
- 7. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106380413A - Preparation method of this compound medicine intermediate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Aminophenylacetic Acid - Impurity Identification and Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminophenylacetic acid. It offers detailed information on the identification of common impurities and protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound typically arise from the synthetic route and potential degradation. These can be categorized as:
-
Synthesis-Related Impurities:
-
Precursors: Unreacted starting materials and intermediates are a primary source of impurities. Common precursors include 4-nitrophenylacetic acid and 4-nitrophenylacetonitrile.[1] Depending on the specific synthetic pathway, benzyl (B1604629) cyanide may also be present.
-
Positional Isomers: Incomplete regioselectivity during synthesis can lead to the formation of positional isomers, such as 2-aminophenylacetic acid and 3-aminophenylacetic acid.
-
-
Degradation Products: this compound can degrade under harsh conditions such as prolonged boiling in acidic, neutral, or basic solutions, leading to the formation of various byproducts.[1]
-
Residual Reagents and Solvents: Impurities can also include residual reagents from the synthesis, such as sulfur from certain reduction methods, and solvents used in the reaction or purification steps like ethanol (B145695), glacial acetic acid, and water.[2][3]
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be employed for the identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying organic impurities. A reverse-phase HPLC method with UV detection is commonly used to separate this compound from its nitro-precursors.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities. It can be used to detect and identify a range of potential impurities, including residual solvents and certain degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help in identifying and quantifying impurities by comparing the spectra of the sample to that of a pure standard.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for the qualitative detection of impurities. By comparing the Rf values of the spots in the sample to those of known standards, one can get a preliminary idea of the impurity profile.
Q3: What is the best method to remove 4-nitrophenylacetic acid from my this compound sample?
A3: Recrystallization is a highly effective method for removing less soluble or more soluble impurities like 4-nitrophenylacetic acid. The choice of solvent is crucial for successful purification. Water is a commonly used solvent for the recrystallization of this compound.[2] Due to the difference in polarity and solubility between the amino and nitro-substituted compounds, recrystallization from water can effectively separate them.
Q4: My this compound is discolored (yellow to tan). What causes this and how can I fix it?
A4: Discoloration in this compound is often due to the presence of oxidized impurities or colored byproducts from the synthesis. Treatment with activated carbon during the recrystallization process can effectively remove these colored impurities. A patent for the preparation of this compound describes a final purification step involving recrystallization from ethanol with the addition of activated carbon to decolorize the product.[3]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram
-
Problem: Your HPLC analysis of this compound shows additional peaks besides the main product peak.
-
Possible Causes & Solutions:
| Potential Impurity | Identification | Removal Strategy |
| 4-Nitrophenylacetic acid | A peak with a longer retention time than this compound.[1] | Recrystallization from water or a water/glacial acetic acid mixture.[2][3] |
| 4-Nitrophenylacetonitrile | A peak with a significantly longer retention time than this compound.[1] | Recrystallization. Due to its different functional group, its solubility will differ significantly. |
| Positional Isomers (e.g., 2- or 3-aminophenylacetic acid) | Peaks with slightly different retention times from the main product. May require optimization of HPLC method for separation. | Fractional recrystallization or preparative chromatography. |
| Degradation Products | Broad or multiple unknown peaks. | Re-purify the sample by recrystallization. Store the compound in a cool, dark, and dry place to prevent further degradation. |
Issue 2: Poor yield after recrystallization
-
Problem: You are losing a significant amount of your product during the recrystallization process.
-
Possible Causes & Solutions:
-
Too much solvent: Using an excessive amount of solvent will result in the product remaining in the solution even after cooling.
-
Solution: Concentrate the filtrate by evaporating some of the solvent and cool again to induce crystallization.
-
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the product at low temperatures.
-
Solution: Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) might provide better results.
-
-
Issue 3: Product is still impure after a single recrystallization
-
Problem: Analytical tests (e.g., HPLC, TLC) show that the purity of your this compound has not significantly improved after one recrystallization.
-
Possible Causes & Solutions:
-
High initial impurity level: If the starting material is very impure, a single recrystallization may not be sufficient.
-
Solution: Perform a second recrystallization.
-
-
Co-crystallization: The impurity may have similar solubility and crystal lattice compatibility, leading to it crystallizing along with the product.
-
Solution: Try a different recrystallization solvent or consider using column chromatography for separation.
-
-
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol is based on a method developed for the separation of 4-acetylaminophenylacetic acid and its related compounds, which include this compound and its precursors.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Kromasil C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: 70% Methanol and 30% water containing 1% Tetrabutylammonium bromide.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare standard solutions of potential impurities (4-nitrophenylacetic acid, 4-nitrophenylacetonitrile) at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Expected Retention Times:
-
This compound: ~4.0 min
-
4-Nitrophenylacetonitrile: ~21.4 min
-
4-Nitrophenylacetic acid: ~25.8 min (Note: These are approximate retention times and may vary depending on the specific HPLC system and conditions.)
-
Protocol 2: Purification by Recrystallization from Water
This protocol is a standard method for purifying this compound.[2]
-
Materials:
-
Crude this compound
-
Distilled water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water to the flask, just enough to dissolve the solid when the water is boiling.
-
Heat the mixture to boiling with stirring to dissolve the solid completely. If solid remains, add small portions of hot water until it all dissolves.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
If activated carbon was used, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystals of pure this compound should form.
-
Once the solution has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation
Table 1: HPLC Retention Times of this compound and Potential Impurities
| Compound | Retention Time (min) |
| This compound | ~ 4.0 |
| 4-Nitrophenylacetonitrile | ~ 21.4 |
| 4-Nitrophenylacetic acid | ~ 25.8 |
| Data is illustrative and based on the method described in Protocol 1.[1] |
Table 2: Illustrative Purity Improvement by Recrystallization
| Sample | Purity by HPLC (%) | 4-Nitrophenylacetic acid (%) |
| Crude this compound | 92.5 | 5.8 |
| After 1st Recrystallization | 98.7 | 0.9 |
| After 2nd Recrystallization | >99.8 | <0.1 (Not Detected) |
| This data is for illustrative purposes to demonstrate the effectiveness of recrystallization. |
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Purifying 4-Aminophenylacetic Acid via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Aminophenylacetic acid using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Solubility Data
Effective recrystallization is critically dependent on the solubility of the compound in different solvents at various temperatures. The following table summarizes the solubility of this compound in a range of common laboratory solvents. This data is essential for selecting an appropriate solvent system for your purification.
| Solvent | Temperature (°C) | Solubility (g/kg of Solvent) |
| Water | 16 | 14.5 |
| Water | 20 | 15.8 |
| Water | 25 | 17.9 |
| Water | 30 | 20.6 |
| Methanol | 16 | 25.8 |
| Methanol | 20 | 29.1 |
| Methanol | 25 | 34.5 |
| Methanol | 30 | 40.8 |
| Ethanol (B145695) | 16 | 18.2 |
| Ethanol | 20 | 20.6 |
| Ethanol | 25 | 24.5 |
| Ethanol | 30 | 29.2 |
| 2-Propanol | 16 | 12.2 |
| 2-Propanol | 20 | 13.8 |
| 2-Propanol | 25 | 16.4 |
| 2-Propanol | 30 | 19.5 |
| Acetone | 20 | 17.2 |
| Ethyl Acetate | 20 | 8.3 |
| Toluene | 20 | 3.8 |
Experimental Protocols
Below are detailed protocols for the recrystallization of this compound using both a single-solvent and a mixed-solvent system.
Single-Solvent Recrystallization (from Water)
This protocol is ideal when a single solvent with a significant temperature-dependent solubility for this compound is identified. Water is a common and effective choice.
Materials:
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Crude this compound
-
Deionized water
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Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot water until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mixed-Solvent Recrystallization (Ethanol-Water)
A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics. An ethanol-water mixture is often effective for this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Inducing Precipitation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Q1: The compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool more slowly.
-
Solution 2: Modify the Solvent System: If using a mixed-solvent system, you can try altering the ratio of the solvents. If oiling out persists, a different solvent system may be necessary.
-
Solution 3: Seeding: Introduce a seed crystal (a small, pure crystal of this compound) to the cooled solution to encourage crystallization.
Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?
A2: This is a common issue that can arise from several factors.
-
Problem: Too much solvent was used.
-
Solution: Concentrate the solution by evaporating some of the solvent by gently heating it. Once the volume is reduced, allow it to cool again.
-
-
Problem: The solution is not sufficiently supersaturated.
-
Solution 1: Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches can provide a surface for crystal nucleation.
-
Solution 2: Add a seed crystal. This provides a template for crystal growth.
-
Solution 3: Cool for a longer period. Sometimes, crystallization is a slow process.
-
Q3: The yield of purified crystals is very low. How can I improve it?
A3: A low yield can be due to several procedural errors.
-
Problem: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Problem: Premature crystallization during hot filtration.
-
Solution: Ensure all glassware for hot filtration is pre-heated. Use a fluted filter paper for faster filtration. If crystallization occurs on the filter paper, it can be redissolved with a small amount of hot solvent.
-
-
Problem: Incomplete crystallization.
-
Solution: Ensure the solution is cooled sufficiently in an ice bath to maximize the precipitation of the product.
-
-
Problem: Excessive washing.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Q4: The purified crystals are still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by using activated carbon.
-
Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon. Remove the carbon by hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using too much activated carbon can also adsorb your product, leading to a lower yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the solubility data, water is a good choice for a single-solvent recrystallization.[1] For a mixed-solvent system, an ethanol-water mixture is often effective.
Q2: How can I remove 4-nitrophenylacetic acid as an impurity?
A2: 4-Nitrophenylacetic acid is a common precursor in the synthesis of this compound and can be present as an impurity.[2] Recrystallization from hot water is an effective method for separating these two compounds, as their solubilities in water are different.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound typically appears as a white to pale yellow crystalline powder.[1]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is pH-dependent due to its amino and carboxylic acid functional groups. At low pH, the amino group is protonated, and at high pH, the carboxylic acid group is deprotonated, both of which can increase its solubility in aqueous solutions.[1]
Visualizing the Process
To further clarify the experimental and troubleshooting workflows, the following diagrams have been generated.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A decision-making guide for troubleshooting common recrystallization issues.
References
managing side reactions during the synthesis of 4-Aminophenylacetic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 4-aminophenylacetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently cited method for synthesizing this compound (4-APAA) is the reduction of 4-nitrophenylacetic acid. Common reducing agents include iron in acidic media, catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), and sodium hydrosulfite.[1][2][3] An alternative route involves the nitration of benzyl (B1604629) cyanide to 4-nitrophenylacetonitrile, followed by hydrolysis to 4-nitrophenylacetic acid, and subsequent reduction of the nitro group.[4]
Q2: My final product is colored (yellow to tan). What causes this and how can I remove the color?
A2: The appearance of color in the final product is a common issue, often indicating the presence of oxidized impurities or polymeric side products.[5] Aniline derivatives are susceptible to air oxidation, which can form highly colored compounds. The issue can be resolved by performing a decolorization step. This typically involves dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal, followed by hot filtration to remove the charcoal and then recrystallization.[4][6] Another effective method is to use reversed-phase chromatography to separate the colored impurities from the desired product.[6]
Q3: What are the key side reactions to be aware of during the synthesis of 4-APAA and its derivatives?
A3: Several side reactions can occur, leading to impurities and reduced yields:
-
Incomplete Reduction: The starting material, 4-nitrophenylacetic acid, or intermediates from other synthetic routes like 4-nitrophenylacetonitrile, may persist in the final product if the reduction is not complete.
-
Polymerization: The aniline-like amino group of 4-APAA can be susceptible to oxidative polymerization, especially under harsh acidic or oxidizing conditions, leading to insoluble, often colored, byproducts.
-
Decarboxylation: Phenylacetic acids can undergo decarboxylation (loss of CO₂) under strong acidic conditions and high temperatures, which would result in the formation of 4-methylaniline (p-toluidine).[7][8]
-
N-Acetylation (if using acetic acid): If acetic acid is used as a solvent or catalyst, especially at high temperatures, N-acetylation of the amino group can occur, yielding 4-acetylaminophenylacetic acid.
Q4: Why is it sometimes necessary to protect the amino group of this compound?
A4: The amino group of 4-APAA is a nucleophilic and activating group. When performing subsequent reactions on other parts of the molecule (e.g., reactions involving the carboxylic acid group), it's often necessary to protect the amino group to prevent it from reacting with the reagents.[9][10][11] For example, when preparing an acid chloride from the carboxylic acid using thionyl chloride, the amino group would react without protection.[12] Common protecting groups for amines include acetyl, Boc (tert-butoxycarbonyl), and phthaloyl groups.[12][13][14][15]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or increase the temperature if necessary, but be mindful of potential side reactions like decarboxylation. | Ensuring the complete consumption of starting materials is crucial for maximizing yield. |
| Product Loss During Workup | 4-APAA is amphoteric and has some solubility in water.[16] Minimize the volume of water used for washing. During acid-base extraction, ensure the pH is carefully controlled (pH < 2 for extraction into acid, pH > 10 for extraction into base) to maximize partitioning. | Improper workup procedures, such as using excessive amounts of washing solvents or incorrect pH adjustments, can lead to significant product loss. |
| Side Reactions (e.g., Polymerization, Decarboxylation) | For reductions, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and subsequent polymerization. Avoid excessively high temperatures and strong acidic conditions to minimize decarboxylation. | Optimizing reaction conditions is key to preventing the formation of byproducts and maximizing the yield of the desired product. |
| Poor Quality of Starting Materials | Ensure the purity of the starting 4-nitrophenylacetic acid using techniques like melting point determination or NMR spectroscopy. | Impurities in the starting material can interfere with the reaction and lead to lower yields. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Mitigation and Removal Strategy |
| Unreacted 4-Nitrophenylacetic Acid | HPLC, NMR Spectroscopy | Ensure sufficient reducing agent and adequate reaction time. Purify the final product by recrystallization or acid-base extraction. 4-APAA can be selectively extracted into a dilute acid solution, leaving the less basic nitro compound in an organic solvent.[5] |
| Colored/Polymeric Byproducts | Visual inspection, UV-Vis Spectroscopy | Perform decolorization with activated carbon.[4] Recrystallize the product from a suitable solvent (e.g., hot water or ethanol (B145695)/water mixture).[17] For persistent color, consider column chromatography.[6] |
| 4-Methylaniline (from Decarboxylation) | GC-MS, NMR Spectroscopy | Avoid prolonged heating at high temperatures, especially in strongly acidic media. This impurity can be removed by recrystallization or chromatography. |
| 4-Acetylaminophenylacetic Acid | HPLC, NMR Spectroscopy | If acetic acid is used, minimize reaction temperature and time. This byproduct has different solubility characteristics and can typically be separated by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Nitrophenylacetic Acid with Iron
This protocol is adapted from general procedures for the Bechamp reduction.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-nitrophenylacetic acid (1 equivalent). Add a solvent such as water, ethanol, or a mixture of both, along with a small amount of acetic acid or hydrochloric acid to acidify the medium.
-
Addition of Reducing Agent: Heat the mixture to 80-90°C. Slowly add iron powder (approximately 3 equivalents) in portions to control the exothermic reaction.
-
Reaction: After the addition is complete, maintain the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter it hot through a pad of celite to remove the iron oxides. Wash the filter cake with hot solvent.
-
Isolation: Combine the filtrates and neutralize with a base (e.g., sodium carbonate or ammonia) to the isoelectric point of 4-APAA (pH ≈ 4-5) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. For further purification, recrystallize from hot water or an ethanol/water mixture.[17] If the product is colored, treat it with activated carbon during recrystallization.[4]
Protocol 2: N-Phthaloyl Protection of this compound
This protocol is based on the procedure described by Bedair et al.[12][13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and phthalic anhydride (B1165640) (1 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 10 hours.
-
Isolation: Cool the reaction mixture. The protected product, 2-(4-(carboxymethyl)phenyl)isoindoline-1,3-dione, will precipitate.
-
Purification: Collect the solid by filtration and wash it with dilute ethanol to remove residual acetic acid and unreacted starting materials.
Protocol 3: HPLC Analysis of Synthesis Mixture
This is a general method adaptable for monitoring the reaction and assessing final purity, based on methods for related compounds.[18][19][20]
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate compounds with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material (4-nitrophenylacetic acid) and the product (this compound) have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the dissolved final product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Main synthesis route and common side reactions.
References
- 1. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. CN106380413A - Preparation method of this compound medicine intermediate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. jocpr.com [jocpr.com]
- 11. media.neliti.com [media.neliti.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
troubleshooting poor resolution in the chiral separation of aminophenylacetic acid isomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chiral separation of aminophenylacetic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or no resolution between aminophenylacetic acid enantiomers?
A1: Poor resolution in the chiral separation of aminophenylacetic acid isomers typically stems from several key factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for the specific isomers. Polysaccharide-based CSPs are often a good starting point.[1][2]
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, the pH of the aqueous phase (in reversed-phase), and the presence or absence of additives are critical for achieving separation.[1][3]
-
Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate; often, a lower flow rate improves resolution.[1]
-
Inadequate Temperature Control: Temperature significantly influences the chiral recognition mechanism and, consequently, the resolution.[1][4]
-
Column Overload: Injecting an excessive amount of the sample can lead to peak broadening and a loss of resolution.[1]
Q2: Why am I observing significant peak tailing for my aminophenylacetic acid isomers?
A2: Peak tailing in chiral chromatography can be caused by several issues:
-
Secondary Interactions: Unwanted interactions between the aminophenylacetic acid isomers and the stationary phase, such as with residual silanol (B1196071) groups on silica-based CSPs, can cause tailing, especially for basic compounds.[1]
-
Column Contamination: The accumulation of contaminants on the column can create active sites that lead to peak tailing.
-
Inappropriate Mobile Phase pH: For ionizable compounds like aminophenylacetic acid, a mobile phase pH close to the analyte's pKa can result in peak tailing.[1]
-
Column Degradation: The performance of the chiral stationary phase can degrade over time, leading to poor peak shape.
Q3: My retention times are drifting. What should I investigate?
A3: Drifting retention times can compromise the reproducibility and accuracy of your analysis. Key areas to check include:
-
Column Equilibration: Chiral stationary phases may need longer equilibration times than achiral phases, particularly when the mobile phase composition is changed.[5]
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent preparation can lead to shifts in retention.
-
Temperature Stability: Use a column oven to maintain a constant and stable temperature, as minor fluctuations can affect retention times.[1]
-
System Leaks: Check the HPLC system for any leaks, which can cause pressure fluctuations and lead to variable retention times.
Troubleshooting Guides
Issue 1: Complete Co-elution or Very Poor Resolution (Rs < 0.8)
If your enantiomers are not separating at all or are only showing a slight shoulder, follow these steps:
Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[2] If you have no prior information, screening different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.[3]
-
Optimize Mobile Phase: Systematically alter the mobile phase composition.
-
Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[6]
-
-
Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[4][7] Both increasing and decreasing the temperature should be explored as it can improve resolution.[8]
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1] Try reducing the flow rate to see if resolution improves.
-
Incorporate Additives: For aminophenylacetic acid, which is amphoteric, using acidic or basic additives can significantly improve peak shape and resolution.[9]
-
For the basic amino group, a basic additive like diethylamine (B46881) (DEA) may be beneficial.[9]
-
For the acidic carboxylic group, an acidic additive like trifluoroacetic acid (TFA) or formic acid can be helpful.[9]
-
-
Consider Derivatization: If direct separation is unsuccessful, derivatizing the amino or carboxyl group can enhance chiral recognition.[10]
Issue 2: Partial Separation (0.8 < Rs < 1.5)
When you have some separation but it's not baseline, fine-tuning the method is necessary.
Logical Relationship for Fine-Tuning Resolution
Caption: Interplay of parameters for resolution enhancement.
-
Fine-Tune Mobile Phase Strength: Make small, incremental changes to the modifier concentration. A weaker mobile phase will generally increase retention and may improve resolution.[6]
-
Optimize Temperature: Explore a range of temperatures around your current setting in small increments (e.g., 5 °C). Sometimes a small change can significantly impact selectivity.[3]
-
Reduce Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[1]
Data Presentation
Table 1: HPLC Mobile Phase Optimization Parameters
| Parameter | Typical Range (Normal Phase) | Typical Range (Reversed Phase) | Expected Effect on Resolution |
| Organic Modifier % | 2-20% Alcohol (IPA, EtOH) | 10-70% ACN or MeOH | Decreasing % often increases retention and resolution[6] |
| Additive Concentration | 0.1-0.5% TFA or DEA | 0.1% Formic Acid or Acetic Acid | Improves peak shape and selectivity[9] |
| Aqueous Phase pH | N/A | 2.5 - 7.0 | Affects ionization and interaction with CSP |
Table 2: Influence of Chromatographic Conditions on Separation
| Condition | Parameter Change | Primary Effect | Secondary Effect |
| Temperature | Increase | Decrease Retention Time | Can increase or decrease selectivity[3][4] |
| Decrease | Increase Retention Time | Often improves resolution[4] | |
| Flow Rate | Increase | Decrease Retention Time | Decrease Efficiency |
| Decrease | Increase Retention Time | Increase Efficiency & Resolution[1] |
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening via HPLC
-
Column Selection: Select a minimum of three to four chiral stationary phases with different selectivities (e.g., an amylose-based, a cellulose-based, and a macrocyclic glycopeptide-based column).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a primary mobile phase of Hexane/Isopropanol (90:10 v/v) and a secondary one of Hexane/Ethanol (90:10 v/v). For aminophenylacetic acid, add 0.1% TFA to one set of mobile phases and 0.1% DEA to another.
-
Reversed Phase: Prepare a primary mobile phase of Acetonitrile/Water with 0.1% Formic Acid (50:50 v/v) and a secondary one of Methanol/Water with 0.1% Formic Acid (50:50 v/v).
-
-
System Setup:
-
Install the first CSP and equilibrate with the initial mobile phase for at least 30-60 minutes.[5]
-
Set the flow rate to a standard value (e.g., 1.0 mL/min).
-
Set the column temperature to a controlled value (e.g., 25 °C).
-
Set the UV detector to an appropriate wavelength for aminophenylacetic acid.
-
-
Injection and Analysis: Inject a standard solution of racemic aminophenylacetic acid.
-
Evaluation: Evaluate the resulting chromatogram for any signs of peak splitting or separation.
-
Iteration: Repeat steps 3-5 for each mobile phase combination on the current column. Then, switch to the next column and repeat the entire process.
Experimental Workflow for CSP Screening
Caption: A systematic workflow for screening chiral stationary phases.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. benchchem.com [benchchem.com]
storage and handling best practices for 4-Aminophenylacetic acid to ensure stability
Technical Support Center: 4-Aminophenylacetic Acid
This guide provides best practices for the storage and handling of this compound to ensure its stability and integrity in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container.[1] The recommended storage environment is a cool, dry, and well-ventilated area, with temperatures preferably below 25°C.[1]
Q2: How stable is this compound at room temperature?
This compound is generally stable at room temperature when stored in a tightly closed container under dry conditions.[1][2][3] The product is chemically stable under standard ambient conditions.[3]
Q3: What substances are incompatible with this compound?
Avoid contact with strong oxidizing agents, acids, and bases, as these can promote decomposition or hazardous reactions.[1][2][3][4]
Q4: How should I handle this compound safely in the laboratory?
Always handle this compound in a well-ventilated area or fume hood.[4] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] Avoid breathing in the powder by using respiratory protection if necessary.[1][4] After handling, wash hands and any exposed skin thoroughly.[4]
Q5: What is the recommended procedure for preparing aqueous solutions of this compound?
This compound is soluble in water.[1][2][5] To prepare a solution, slowly add the desired amount of solid to deionized water while stirring. For compounds that are slow to dissolve, gentle warming to 37°C or sonication in an ultrasonic bath can aid in dissolution.[6] The solubility of this compound can be influenced by pH.[5]
Q6: Are there any visible signs of degradation to watch for?
Yes. The compound should be a white to off-white or pale yellow crystalline powder.[1][5] Any significant color change, such as darkening to brown, or changes in texture may indicate degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Problem: The solid this compound has changed color from white/off-white to yellow or brown.
-
Possible Cause: This is a common sign of degradation, likely due to oxidation or exposure to light and moisture over time. The amino group on the phenyl ring is susceptible to oxidation, which can form colored impurities.
-
Recommended Action:
-
Do not use the discolored compound in experiments where high purity is critical, as its integrity is compromised.
-
If the material must be used, consider purification by recrystallization.
-
Review your storage procedures to ensure the container is tightly sealed and protected from light.[1]
-
Problem: My aqueous solution of this compound develops a color over time.
-
Possible Cause: Solutions, especially if not protected from light or if prepared in non-degassed solvents, can degrade faster than the solid form. Dissolved oxygen can facilitate the oxidation of the amino group.
-
Recommended Action:
-
Prepare solutions fresh for each experiment whenever possible.
-
For stock solutions, store them protected from light at 2-8°C or, for longer-term storage, in aliquots at -20°C.[6]
-
Consider preparing solutions using deoxygenated solvents to minimize oxidation.
-
Problem: The compound is not dissolving in water as expected.
-
Possible Cause: The solubility of this compound, which contains both an acidic (carboxylic acid) and a basic (amino) group, is pH-dependent.[5] At its isoelectric point, solubility will be at its minimum.
-
Recommended Action:
-
Adjust the pH of the solution. Adding a small amount of acid will protonate the amino group, while adding a small amount of base will deprotonate the carboxylic acid group, both of which can increase solubility.
-
Gently warm the solution or use an ultrasonic bath to aid dissolution.[6]
-
Problem: I am observing unexpected peaks in my HPLC or NMR analysis.
-
Possible Cause: The appearance of unexpected peaks is a strong indicator of impurities or degradation products. This can result from improper storage or from instability under your specific experimental conditions (e.g., incompatible solvents, high temperature, extreme pH).
-
Recommended Action:
-
Run a control analysis of the compound as received to confirm its initial purity.
-
If the issue persists, perform a stability test under your experimental conditions to identify the source of degradation (see Experimental Protocol below).
-
The diagram below illustrates a logical workflow for troubleshooting this issue.
-
References
Validation & Comparative
A Comparative Guide to the Quantification of 4-Aminophenylacetic Acid: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Aminophenylacetic acid (4-APAA), a key chemical intermediate, is crucial for ensuring the quality and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the determination of 4-APAA, supported by experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC stands as the premier technique for the quantification of 4-APAA due to its high resolution, sensitivity, and specificity. Below is a comparison of two distinct reversed-phase HPLC (RP-HPLC) methods.
Method 1: Ion-Pair Reversed-Phase HPLC
This method is particularly suited for the analysis of 4-APAA in the presence of its related substances, including its precursor 4-nitrophenylacetic acid and the active pharmaceutical ingredient (API) Actarit (4-acetylaminophenylacetic acid)[1]. The use of an ion-pairing agent enhances the retention and resolution of the acidic analyte on a non-polar stationary phase.
Method 2: Reversed-Phase HPLC for Phenylacetic Acid Derivatives
Adapted from established methods for phenylacetic acid, this approach offers a straightforward and robust quantification of 4-APAA.[2] It is ideal for routine quality control where the separation from a complex matrix of related substances is not the primary concern.
Table 1: Comparison of HPLC Method Parameters
| Parameter | HPLC Method 1: Ion-Pair RP-HPLC | HPLC Method 2: RP-HPLC for Phenylacetic Acid Derivatives |
| Stationary Phase | Kromasil C18 (5 µm, 4.6 x 250 mm) | Ascentis® C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | 70% Methanol, 30% Water with 1% Tetrabutylammonium bromide | 75% 20 mM Phosphoric Acid, 25% Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 245 nm | 215 nm |
| Column Temperature | Ambient | 35 °C |
| Injection Volume | 10 µL | 5 µL |
| Retention Time of 4-APAA | Approximately 4.0 min | Not specified, expected to be in the early elution range |
Table 2: Performance Characteristics of HPLC Methods
| Validation Parameter | HPLC Method 1: Ion-Pair RP-HPLC (Data for Actarit) | HPLC Method 2: RP-HPLC (Typical Performance) |
| Linearity Range | 0.5 - 2.5 µg/mL | Expected to be in a similar range |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.64 - 101.86% | Typically 98 - 102% |
| Precision (% RSD) | Within-day: 0.87 - 1.77%, Day-to-day: 0.51 - 1.92% | < 2% |
| Limit of Detection (LOD) | 5.08 ng/mL | Dependent on detector and conditions |
| Limit of Quantification (LOQ) | Not specified | Dependent on detector and conditions |
Alternative Quantification Methods
While HPLC is the gold standard, other techniques can be employed for the quantification of 4-APAA, each with its own advantages and limitations.
Method 3: Micellar Electrokinetic Chromatography (MEKC)
MEKC, a mode of capillary electrophoresis, is a powerful separation technique for both charged and neutral molecules. It offers high efficiency, short analysis times, and low solvent consumption. This method is adapted from a validated procedure for the similar compound, 4-aminophenol.
Method 4: UV-Vis Spectrophotometry via Ninhydrin (B49086) Derivatization
For a simpler, more accessible quantification, UV-Vis spectrophotometry can be utilized following a derivatization step. 4-APAA possesses a primary amino group that reacts with ninhydrin to produce a deep purple-colored compound, known as Ruhemann's purple, which can be quantified colorimetrically.[3][4]
Table 3: Comparison of Alternative Method Parameters
| Parameter | MEKC Method | UV-Vis Spectrophotometry with Ninhydrin |
| Principle | Differential partitioning between an aqueous buffer and micelles in a capillary under an electric field | Colorimetric reaction of the primary amine with ninhydrin |
| Instrumentation | Capillary Electrophoresis System | UV-Vis Spectrophotometer |
| Running Buffer/Reagent | Phosphate buffer (pH 9.0) containing 75 mM Sodium Dodecyl Sulphate (SDS) | Ninhydrin reagent in a buffered solution (e.g., acetate (B1210297) buffer) |
| Applied Voltage/Wavelength | 25 kV | 570 nm |
| Key Advantages | High efficiency, fast analysis, low sample and reagent consumption | Simple, cost-effective, readily available instrumentation |
| Key Limitations | Requires specialized equipment, can be less robust than HPLC | Lower specificity, requires a derivatization step, potential for interference |
Experimental Protocols
HPLC Method 1: Ion-Pair RP-HPLC
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample Preparation: For solid dosage forms, accurately weigh and powder the sample. Disperse in methanol, sonicate, and dilute to the final concentration with the mobile phase. Filter through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 4-APAA in the sample from the calibration curve.
UV-Vis Spectrophotometry with Ninhydrin Derivatization
-
Reagent Preparation: Prepare a fresh ninhydrin solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) mixed with an acetate buffer.
-
Standard Curve Preparation: Prepare a series of 4-APAA standard solutions in deionized water.
-
Derivatization: To a known volume of each standard and sample solution, add the ninhydrin reagent. Heat the mixture in a water bath at 90-100°C for a specified time (e.g., 15-20 minutes) to allow for color development.
-
Measurement: After cooling the solutions to room temperature, dilute with a suitable solvent (e.g., 50% ethanol (B145695) or isopropanol) and measure the absorbance at 570 nm against a reagent blank.
-
Quantification: Plot the absorbance values of the standards against their concentrations to create a calibration curve. Determine the concentration of 4-APAA in the sample from this curve.
Logical Workflow for Method Selection
The choice of an analytical method for 4-APAA quantification depends on several factors, including the sample matrix, the required sensitivity and specificity, available instrumentation, and the purpose of the analysis (e.g., routine QC vs. stability testing).
Caption: Decision tree for selecting a suitable analytical method for 4-APAA quantification.
Signaling Pathway of Ninhydrin Reaction
The quantification of 4-APAA by UV-Vis spectrophotometry is based on the well-established ninhydrin reaction, a chemical signaling pathway that results in a colored product.
Caption: Chemical signaling pathway of the ninhydrin reaction with 4-APAA.
References
- 1. HPLC Analysis of Phenylacetic Acid on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Labs [biotech01.vlabs.ac.in]
comparative study of different synthesis routes for 4-Aminophenylacetic acid
A Comparative Analysis of Synthetic Routes to 4-Aminophenylacetic Acid
This compound is a valuable compound with applications in pharmaceuticals and as a research chemical. Its synthesis can be achieved through various chemical pathways, each with distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a comparative study of the most common synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for different synthesis routes to this compound, providing a clear comparison of their performance.
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| Route 1: Reduction of 4-Nitrophenylacetic Acid | ||||||
| Method A: Iron/Acetic Acid | 4-Nitrophenylacetic Acid | Iron powder, Acetic acid, Water | 90-95°C, 2 hours | 95% | Not specified | [1] |
| Method B: Catalytic Hydrogenation (Skeletal Nickel) | 4-Nitrophenylacetic Acid | Skeletal Nickel, Ethanol (B145695), H₂ | 90-100°C, 0.7-1.2 MPa, 2-3 hours | Not specified | Not specified | [2] |
| Method C: Hydrogen Sulfide (B99878)/Ammonia (B1221849) | 4-Nitrophenylacetic Acid | H₂S, Aqueous Ammonia | <50°C | 83-84% | Melting point: 199-200°C | [3] |
| Route 2: Hydrolysis of 4-Aminobenzyl Cyanide | 4-Aminobenzyl Cyanide | Sulfuric acid, Water | Reflux, 3 hours (for benzyl (B1604629) cyanide) | Not specified for 4-amino derivative | Not specified | [4] |
| Route 3: Buchwald-Hartwig Amination | 4-Chlorophenylacetic Acid | Ammonia equivalent, Pd catalyst, Ligand, Base | Varies (e.g., elevated temperature) | Not specified for this substrate | Not specified | [5][6] |
| Route 4: Willgerodt-Kindler Reaction | 4-Aminoacetophenone | Sulfur, Morpholine (B109124) | Reflux, then hydrolysis | Good to excellent (general) | Not specified | [7][8] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: Reduction of 4-Nitrophenylacetic Acid
Method A: Reduction with Iron in Acetic Acid [1]
-
Reaction Setup: In a suitable reactor, add water, 4-nitrophenylacetic acid, and acetic acid.
-
Heating: Stir the mixture and heat to 90-95°C.
-
Addition of Iron: Add iron powder in portions to the heated mixture.
-
Reflux: Maintain the reaction at reflux for 2 hours.
-
Work-up:
-
Cool the mixture to 40-50°C.
-
Neutralize with sodium carbonate solution to a pH of 9.
-
Filter the mixture to remove iron salts.
-
Neutralize the filtrate with acetic acid to a pH of 4 to precipitate the product.
-
-
Isolation: Collect the precipitated this compound by filtration.
Method B: Catalytic Hydrogenation with Skeletal Nickel [2]
-
Reaction Setup: In a pressure reactor, add 4-nitrophenylacetic acid, ethanol, and skeletal nickel catalyst. The typical mass ratio of 4-nitrophenylacetic acid to ethanol to skeletal nickel is 1:10:0.02-0.05.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 0.7-1.2 MPa.
-
Heating: Heat the reaction mixture to 90-100°C and maintain for 2-3 hours.
-
Work-up:
-
Cool the reactor to room temperature.
-
Remove the solvent (ethanol) by distillation.
-
Cool the remaining solution to induce crystallization.
-
-
Isolation and Purification:
-
Filter the crystals to obtain the crude product.
-
Recrystallize the crude product from ethanol with activated carbon for decolorization to yield light white crystals of this compound.
-
Method C: Reduction with Hydrogen Sulfide in Aqueous Ammonia [3]
-
Reaction Setup: In a 1500-cc flask fitted with a gas inlet tube and a stopcock, add 500 cc of 6 N aqueous ammonia.
-
Addition of Starting Material: Slowly introduce 100 g (0.55 mole) of 4-nitrophenylacetic acid with shaking.
-
Reduction: Place the flask in an ice bath and saturate the mixture with hydrogen sulfide gas, keeping the temperature below 50°C.
-
Work-up:
-
Gently boil the solution under a hood to remove excess hydrogen sulfide and ammonia. The solution color will change from dark orange-red to pale yellow.
-
Filter the hot solution by suction to remove precipitated sulfur.
-
Rapidly stir 40 cc of glacial acetic acid into the hot filtrate to precipitate the product.
-
-
Isolation and Purification:
-
Collect the crude product by filtration.
-
Recrystallize the crude material from 4 liters of distilled water to obtain 69-70 g (83-84% yield) of this compound with a melting point of 199-200°C.
-
Route 2: Hydrolysis of 4-Aminobenzyl Cyanide (General Procedure)[4]
Note: The following is a general procedure for the hydrolysis of benzyl cyanide. Adaptations may be necessary for the 4-amino derivative.
-
Reaction Setup: In a 5-L round-bottom flask fitted with a mechanical stirrer and a reflux condenser, mix 1150 cc of water, 840 cc of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.
-
Hydrolysis: Heat the mixture under reflux with stirring for three hours.
-
Work-up:
-
Cool the reaction mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid cake.
-
Filter the precipitated phenylacetic acid.
-
-
Purification: The crude product can be purified by washing with hot water and distillation under reduced pressure.
Route 3: Buchwald-Hartwig Amination (Conceptual Protocol)[5][6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-chlorophenylacetic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu) in a Schlenk tube.
-
Solvent and Amine Source: Add a dry, deoxygenated solvent (e.g., toluene (B28343) or dioxane) and an ammonia equivalent (e.g., benzophenone (B1666685) imine, followed by hydrolysis, or aqueous ammonia under specific conditions).
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110°C) for a set time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Work-up:
-
Cool the reaction mixture and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Acidify the aqueous layer to precipitate the product.
-
-
Isolation and Purification: Collect the product by filtration and purify by recrystallization or column chromatography.
Route 4: Willgerodt-Kindler Reaction (General Procedure)[7][8]
Note: The following is a general procedure for acetophenones. Adaptations would be necessary for 4-aminoacetophenone.
-
Thioamide Formation: Reflux a mixture of the acetophenone (B1666503) (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) at 120-130°C for 8 hours.
-
Hydrolysis:
-
Cool the reaction mixture.
-
Add 20% NaOH solution and a phase transfer catalyst like triethylbenzylammonium chloride (TEBA).
-
Heat the mixture at 100°C for 8 hours.
-
-
Work-up:
-
Acidify the reaction mixture to pH 2 to precipitate the crude phenylacetic acid.
-
-
Purification:
-
Dissolve the crude product in 10% NaHCO₃ solution.
-
Wash with ethyl acetate.
-
Acidify the aqueous layer with dilute HCl to precipitate the pure phenylacetic acid.
-
Visualizations
The following diagrams illustrate the logical flow of the primary synthesis routes for this compound.
Caption: Overview of major synthetic pathways to this compound.
Caption: Workflow for the synthesis via reduction of 4-nitrophenylacetic acid.
References
- 1. This compound | 1197-55-3 [chemicalbook.com]
- 2. CN106380413A - Preparation method of this compound medicine intermediate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. sciencemadness.org [sciencemadness.org]
A Comparative Guide to the Biological Efficacy of 4-Aminophenylacetic Acid Versus Other Peptide Mimics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 4-Aminophenylacetic acid (4-APAA) and other selected peptide mimics, supported by experimental data. Peptide mimics, or peptidomimetics, are a class of compounds designed to replicate the biological activity of peptides while offering improved stability, bioavailability, and other pharmacokinetic properties. 4-APAA serves as an interesting case study due to its structural simplicity and its interaction with biological systems, particularly peptide transporters.
Comparison of Biological Efficacy
The biological efficacy of peptide mimics can be assessed across various therapeutic areas, including their ability to interact with specific transporters, their antimicrobial properties, and their potential as anticancer agents.
Interaction with Peptide Transporters: A Case Study of PepT1
A key aspect of the biological activity of some peptide mimics is their interaction with peptide transporters like PepT1, which is crucial for the absorption of di- and tripeptides in the small intestine.[1][2][3] The biological effect of a peptide mimic in this context can be either as a transported substrate or as an inhibitor of the transporter's function.
This compound (4-APAA) has been identified as a substrate for the epithelial peptide transporter PepT1, meaning it is actively transported into cells.[4] In contrast, a close structural analog, 4-aminomethylbenzoic acid (4-AMBA), acts as a non-translocated competitive inhibitor of PepT1.[4][5] This difference in interaction with PepT1 highlights a critical distinction in the biological activity of even closely related peptide mimics.
| Compound | Class | Target | Biological Effect | Quantitative Data (Ki) | Reference |
| This compound (4-APAA) | Peptide Mimic | PepT1 | Transported Substrate | Not Applicable (Substrate) | [4] |
| 4-Aminomethylbenzoic acid (4-AMBA) | Peptide Mimic | PepT1 | Competitive Inhibitor | 3.1 ± 0.4 mM (in oocytes) | [4] |
Antimicrobial Activity
Many peptide mimics have been developed to combat the rise of antibiotic-resistant bacteria. These mimics often replicate the cationic and amphipathic properties of natural antimicrobial peptides (AMPs). While direct comparative studies of 4-APAA with other antimicrobial peptide mimics are limited, the following table presents the efficacy of various synthetic antimicrobial peptidomimetics to provide a benchmark for this class of compounds. Derivatives of 4-APAA have been synthesized and have shown promising, though not yet quantified in direct comparison, antimicrobial activities.
| Peptide Mimic Class | Example Compound | Target Organism(s) | Efficacy (MIC) | Reference |
| Arylamide Oligomers | PMX30016 | S. aureus | 0.5 µg/mL | [6] |
| Guanidinium-functionalized Polymers | PGON | E. coli | 6 µg/mL | [7] |
| Cationic Peptides | Cap18 | Gram-negative bacteria | High activity | [8] |
| Cinnamaldehyde Derivatives | 4-nitroCNMA | E. coli, S. aureus | 100 µg/mL | [9] |
| Phytochemicals | 7-hydroxycoumarin | E. coli | 800 µg/mL | [10] |
Anticancer Activity
Peptide mimics are also being explored as targeted cancer therapies. Their ability to disrupt protein-protein interactions or to selectively target cancer cells makes them a promising class of therapeutic agents. The following table provides examples of the anticancer efficacy of various peptidomimetics. Derivatives of 4-APAA have been investigated for their potential as antitumor agents, suggesting that this scaffold may be a valuable starting point for the development of novel cancer therapeutics.
| Peptide Mimic Class | Example Compound | Cancer Cell Line | Efficacy (IC50) | Reference |
| Imidazo[1,2-a]pyrimidine Derivatives | Compound 3d | MCF-7 (Breast) | 43.4 µM | [11] |
| Imidazo[1,2-a]pyrimidine Derivatives | Compound 4d | MDA-MB-231 (Breast) | 35.1 µM | [11] |
| Anti-Angiogenic Peptidomimetics | Compound T (Indole derivative) | HUVEC | 113 µg/mL | [8] |
| Anti-Angiogenic Peptidomimetics | Compound P (Lactam derivative) | HUVEC | 115 µg/mL | [8] |
| Tetrazole-isoxazoline Hybrids | Compound 4h | A549 (Lung) | 1.51 µM | [12] |
Experimental Protocols
Peptide Transport Inhibition Assay
This protocol is designed to assess the ability of a test compound to inhibit the transport of a known substrate by a specific peptide transporter, such as PepT1, expressed in a suitable system like Xenopus laevis oocytes or Caco-2 cells.[1]
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell®)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0)
-
Radiolabeled substrate (e.g., [14C]Gly-Sar)
-
Test compound (e.g., 4-AMBA) and control compounds
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed and differentiated.
-
Wash the cell monolayers with pre-warmed transport buffer (pH 7.4) to remove residual culture medium.
-
Pre-incubate the cells with transport buffer (pH 6.0) containing various concentrations of the test compound for 10-15 minutes at 37°C.
-
Initiate the transport assay by adding the transport buffer (pH 6.0) containing the radiolabeled substrate and the test compound to the apical side of the monolayer.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the transport by rapidly washing the cell monolayers with ice-cold transport buffer (pH 7.4).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7][13][14][15]
Materials:
-
Test microorganism (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Test compound and control antibiotic
-
Sterile 96-well microtiter plates (polypropylene for peptides)[7]
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a positive control (bacteria without the test compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound and its IC50 value (the concentration that inhibits 50% of cell growth).[6][8][16][17][18]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activity of 4-APAA as a peptide mimic is primarily understood through its interaction with the PepT1 transporter. Upon transport into the cell, its downstream effects on intracellular signaling pathways are not yet well-characterized. The transport itself, however, is a critical biological event that can influence cellular processes by altering intracellular concentrations of the mimic and potentially competing with the transport of other essential molecules.
Caption: PepT1-mediated transport of this compound.
Experimental and Logical Workflows
Caption: General workflow for evaluating peptide mimics.
Caption: Drug discovery process for peptide mimics.
References
- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Aminophenylacetic acid. Ensuring the accuracy, precision, and reliability of analytical data is paramount in pharmaceutical development and quality control. This document presents a cross-validation perspective on three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is objectively evaluated, supported by representative experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the data. The following tables summarize the key performance characteristics of HPLC, GC-MS, and CE, based on validated methods for this compound and structurally similar compounds.
Table 1: Quantitative Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL | ~1.0 µg/mL |
Disclaimer: The performance data presented in this table are representative values derived from studies on this compound and analogous compounds. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Workflows and Methodologies
A structured workflow is essential for the successful validation and cross-validation of analytical methods. The following diagrams illustrate a general workflow for analytical method validation and a decision tree for selecting an appropriate analytical technique.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound by HPLC, GC-MS, and Capillary Electrophoresis. These protocols are based on established methods for similar compounds and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-300.
-
Derivatization: Due to the low volatility of this compound, a derivatization step is typically required. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation: To a dried sample of this compound, add the derivatizing agent and a suitable solvent (e.g., acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction. After cooling, the derivatized sample can be directly injected into the GC-MS system.
Capillary Electrophoresis (CE)
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm i.d.).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 7.0.
-
Separation Voltage: 20 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 214 nm.
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte to a concentration within the linear range of the method. Filter the sample solution through a 0.22 µm syringe filter before injection.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data generated for this compound.
-
HPLC offers a robust and versatile method suitable for routine quality control, with good accuracy and precision.
-
GC-MS , particularly after derivatization, provides excellent sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.
-
Capillary Electrophoresis presents a high-efficiency separation technique that is particularly useful for the analysis of charged species in complex matrices.
The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample throughput, and the nature of the sample matrix. The experimental protocols and performance data presented in this guide provide a solid foundation for the development, validation, and cross-validation of analytical methods for this compound.
Comparative Analysis of the Antimicrobial Spectrum of 4-Aminophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. 4-Aminophenylacetic acid has emerged as a promising starting point for the synthesis of compounds with diverse biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of various this compound derivatives, supported by experimental data, to aid in the identification of promising candidates for further drug development.
Quantitative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives of 4-Aminophenol (µg/mL) [1]
| Compound ID | Derivative of Benzaldehyde (B42025) | Escherichia coli | Staphylococcus aureus | Candida albicans |
| PC1 | Benzaldehyde | 62.5 | 62.5 | 250 |
| PC2 | Anisaldehyde | 250 | 62.5 | 62.5 |
| PC3 | 4-Nitrobenzaldehyde (B150856) | 250 | 62.5 | 125 |
| PC4 | Cinnamaldehyde (B126680) | 62.5 | No Activity | 125 |
Data sourced from a study on Schiff base derivatives of 4-aminophenol.[1]
Experimental Protocols
The determination of the antimicrobial spectrum of the synthesized compounds involves standardized methodologies to ensure reproducibility and comparability of results. The following is a detailed protocol for the disk diffusion method, a common qualitative screening technique, and the broth microdilution method for quantitative MIC determination.
Disk Diffusion Method
This method provides a preliminary assessment of the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the microbial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Synthesis of this compound Derivatives
The synthesis of the parent this compound is a crucial first step. One common method is the reduction of 4-nitrophenylacetic acid.[2] This is typically achieved by reacting 4-nitrophenylacetic acid with a reducing agent, such as iron powder in the presence of an acid like acetic acid, followed by neutralization.[2]
The prepared this compound can then be used as a versatile starting material for the synthesis of a wide range of derivatives. For instance, condensation with phthalic anhydride (B1165640) yields (dioxoisoindolin-2-yl)phenylacetic acid, which can serve as a key intermediate for further modifications.[2][3]
Structure-Activity Relationship Insights
While comprehensive quantitative data for a large library of this compound derivatives is still emerging, preliminary findings from related structures, such as the Schiff bases of 4-aminophenol, offer some initial insights into structure-activity relationships. The nature of the substituent on the benzaldehyde ring appears to influence the antimicrobial spectrum. For example, the presence of a benzaldehyde or cinnamaldehyde moiety resulted in activity against E. coli, whereas an anisaldehyde or 4-nitrobenzaldehyde substituent did not.[1] Conversely, all tested derivatives except the one with a cinnamaldehyde group showed activity against S. aureus.[1] These observations suggest that electronic and steric factors of the substituents play a significant role in determining the antimicrobial potency and spectrum.
Further research focusing on the synthesis and systematic antimicrobial evaluation of a diverse range of this compound derivatives is warranted to fully elucidate their potential as a novel class of antimicrobial agents. The data and protocols presented in this guide provide a foundational framework for such investigations.
References
4-Aminophenylacetic Acid as an Internal Standard in Chromatography: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of chromatographic analysis, the use of an internal standard (IS) is paramount for achieving accurate and reliable quantification. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. 4-Aminophenylacetic acid, due to its structural properties, presents itself as a potential candidate for use as an internal standard in the analysis of various analytes, particularly aromatic compounds and pharmaceuticals. This guide provides a comparative overview of the validation parameters for this compound and other structurally similar compounds that have been successfully employed as internal standards in chromatographic methods.
While specific, comprehensive validation data for this compound as an internal standard is not extensively documented in publicly available literature, its validation would follow established protocols outlined by regulatory bodies such as the International Council for Harmonisation (ICH). The principles of this validation are demonstrated here through a comparative look at analogous compounds: phenylacetic acid, benzoic acid, and salicylic (B10762653) acid.
Comparative Performance of Internal Standards
The suitability of an internal standard is determined through a rigorous validation process that assesses its linearity, accuracy, and precision. The following tables summarize a selection of published validation data for compounds structurally related to this compound, offering a benchmark for the expected performance of a validated method using this compound as an internal standard.
Table 1: Linearity Data for Alternative Internal Standards
| Internal Standard/Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |
| Benzoic Acid | 5-200 µg/mL | 0.9998 | [1][2] |
| Sorbic Acid | 1-50 µg/mL | 0.9998 | [1][2] |
| Amoxicillin | 20-100 µg/mL | 0.9996 | [3] |
| Cephalexin | 1.0–120 μg/ml | 0.999 | [4] |
| Salicylic Acid & Folic Acid | 0.1–100 μg/ml | >0.99 | [5] |
Table 2: Accuracy Data for Alternative Internal Standards (Expressed as % Recovery)
| Internal Standard/Analyte | Spiked Concentration | Mean Recovery (%) | RSD (%) | Reference |
| Benzoic Acid | Low, Medium, High | 85.61 - 102.04 | < 8 | [1][2] |
| Sorbic Acid | Low, Medium, High | 83.62 - 102.47 | < 8 | [1][2] |
| Amoxicillin | Not Specified | 99.39 | < 2 | [3] |
| Penicillin Antibiotics | Not Specified | 91 - 103 | < 10 | [6] |
Table 3: Precision Data for Alternative Internal Standards (Expressed as % RSD)
| Internal Standard/Analyte | Precision Type | RSD (%) | Reference |
| Salicylic Acid | Within-run | < 2 | [7] |
| Benzoic Acid | Method Precision | 2.40 | [1][2] |
| Benzoic Acid | Intermediate Precision | 2.40 | [1][2] |
| Sorbic Acid | Method Precision | 2.80 | [1][2] |
| Sorbic Acid | Intermediate Precision | 2.80 | [1][2] |
| Amoxicillin | Intra-day and Inter-day | < 2 | [3] |
| Cephalexin | Intra-day and Inter-day | < 2 | [4] |
Experimental Protocols
The validation of an analytical method using an internal standard involves a series of experiments designed to demonstrate its suitability for the intended purpose. Below are detailed methodologies for the key validation experiments.
Linearity
Objective: To demonstrate the linear relationship between the concentration of the analyte and the instrumental response over a specified range.
Protocol:
-
Prepare a stock solution of the analyte and the internal standard (e.g., this compound) of known concentrations.
-
Create a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte. A minimum of five concentration levels is recommended.
-
Add a constant concentration of the internal standard to each calibration standard.
-
Analyze each calibration standard in triplicate using the chromatographic method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range by spiking a blank matrix with known amounts of the analyte.
-
Add a constant concentration of the internal standard to each QC sample.
-
Analyze a minimum of five replicates of each QC sample.
-
Calculate the concentration of the analyte in each sample using the calibration curve.
-
Express the accuracy as the percentage of recovery, calculated as: (Mean measured concentration / Nominal concentration) x 100.
-
The acceptance criteria for recovery are typically within 80-120% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of five replicates of each QC sample (low, medium, and high) on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis of the QC samples on at least two different days, with different analysts and/or different equipment if possible.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the measured concentrations at each level for both intra-day and inter-day precision.
-
The acceptance criterion for RSD is typically ≤ 15% for QC samples and ≤ 20% for the lower limit of quantification (LLOQ).
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in validating an internal standard, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for the validation of an internal standard in chromatography.
Caption: Logical relationship illustrating how an internal standard corrects for analytical variability.
Conclusion
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a validated HPLC method for the determination of four penicillin antibiotics in pharmaceuticals and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 4-Aminophenylacetic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Aminophenylacetic acid (CAS No. 1197-55-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage chemical waste effectively.
Hazard Assessment and Personal Protective Equipment (PPE)
Conflicting information exists regarding the hazard classification of this compound. While one Safety Data Sheet (SDS) classifies it as non-hazardous, several others identify it as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, it is imperative to handle this chemical as hazardous and wear appropriate Personal Protective Equipment (PPE) at all times.
Recommended PPE:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Eye Protection: Use safety glasses with side-shields or goggles.[1]
-
Respiratory Protection: For operations generating dust, use a dust mask (e.g., N95 type).[4]
-
Lab Coat: Wear a lab coat to protect clothing.
Chemical Waste Segregation and Storage
Proper segregation and storage are critical first steps in the disposal process. Never mix this compound with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents.[1]
-
Waste Container:
-
Storage Location:
Waste Labeling and Documentation
Clear and accurate labeling is mandatory for hazardous waste disposal.
Each waste container must be clearly labeled with:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas).[6]
-
The date when waste was first added to the container (generation start date).[6]
-
Relevant hazard warnings (e.g., "Irritant").[6]
-
Contact information for the responsible principal investigator or department.[6]
Disposal Procedure
Under no circumstances should this compound be disposed of in the regular trash or down the drain.[7][9] It must be managed as hazardous chemical waste.
Step-by-Step Disposal:
-
Containment: Ensure the solid waste is securely contained in a properly labeled and closed container as described above.
-
Spill Residue: If cleaning up a spill, sweep the solid material, taking care to avoid generating dust, and place it into a suitable container for disposal.[1]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[7] After a thorough rinsing and drying, and once the label is completely defaced or removed, the container may be discarded as regular solid waste, per institutional policy.[7]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a waste pickup.[7] Follow their specific procedures for pickup requests.
Quantitative Data and Safety Profile
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1197-55-3 | [1] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2][4] |
| Appearance | Powder (light yellow to tan) | [4] |
| Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation | [1][2] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Storage Class Code | 11 - Combustible Solids | [4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 对氨基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
